molecular formula C14H19NO B13243541 3-{2-Azaspiro[4.4]nonan-4-yl}phenol

3-{2-Azaspiro[4.4]nonan-4-yl}phenol

Cat. No.: B13243541
M. Wt: 217.31 g/mol
InChI Key: NUYYUCXDBQSYAQ-UHFFFAOYSA-N
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Description

3-{2-Azaspiro[4.4]nonan-4-yl}phenol is a chemical compound featuring a spirocyclic architecture, where a piperidine ring and a cyclopentane ring share a central carbon atom. This unique, three-dimensional structure is of significant interest in medicinal chemistry for its potential to improve selectivity and binding affinity toward biological targets . The 2-azaspiro[4.4]nonane scaffold is a privileged structure found in compounds with a range of marked biological activities. Research indicates that derivatives containing this core can act as agonists for nicotinic acetylcholine receptors (nAChRs) and exhibit potent antiproliferative activities against cancer cells . Furthermore, structurally similar spirocyclic compounds, such as those featuring a phenol group linked to a piperidine-based scaffold, are actively investigated as modulators for central nervous system targets. For instance, similar molecules have been developed as potent and selective modulators of the 5-hydroxytryptamine receptor 7 (5-HT7R), a target for neuropsychiatric disorders, migraines, and neuropathic pain . As a building block, this compound enables the exploration of novel chemical space in drug discovery programs. Its defined structure, confirmed via analytical techniques, makes it a valuable intermediate for constructing diverse compound libraries aimed at hit-finding and lead optimization. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

3-(2-azaspiro[4.4]nonan-4-yl)phenol

InChI

InChI=1S/C14H19NO/c16-12-5-3-4-11(8-12)13-9-15-10-14(13)6-1-2-7-14/h3-5,8,13,15-16H,1-2,6-7,9-10H2

InChI Key

NUYYUCXDBQSYAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCC2C3=CC(=CC=C3)O

Origin of Product

United States

Foundational & Exploratory

chemical and physical properties of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical and physical properties, synthesis, and pharmacological context of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol . This document is structured for researchers in medicinal chemistry and drug discovery.

Chemical Identity & Structural Analysis[1][2]

3-{2-Azaspiro[4.4]nonan-4-yl}phenol is a bicyclic spiro-amine characterized by a 2-azaspiro[4.4]nonane scaffold substituted at the 4-position with a 3-hydroxyphenyl moiety. It represents a specific class of "privileged structures" in medicinal chemistry, often exploring the chemical space between classical morphinans and simplified phenylpiperidines.

Nomenclature & Identifiers
  • IUPAC Name: 3-(2-azaspiro[4.4]nonan-4-yl)phenol

  • Chemical Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 217.31 g/mol

  • Core Scaffold: 2-Azaspiro[4.4]nonane (CAS 175-94-0)

  • Stereochemistry: The molecule possesses a chiral center at C4 of the pyrrolidine ring. Depending on the synthesis, it may exist as an enantiomeric pair (

    
    ). The spiro carbon (C5) is achiral unless the cyclopentane ring is asymmetrically substituted, which is not the case here.
    
Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and numbering of the core scaffold.

ChemicalStructure Figure 1: Connectivity of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol showing the chiral center at C4. N2 N(2) C3 C3 N2->C3 C1 C1 C1->N2 C4 C4* C3->C4 C5 C5 (Spiro) C4->C5 Pyrrolidine Ph 3-HO-Ph C4->Ph Attachment C5->C1 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C9->C5 Cyclopentane

Physicochemical Properties[1][3][4][5][6][7]

The physicochemical profile of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol is dominated by the basic secondary amine and the acidic phenol, creating an amphoteric molecule capable of existing as a zwitterion at physiological pH, although the cationic form dominates.

Calculated & Predicted Data[6]
PropertyValueDescription
Molecular Weight 217.31 g/mol Optimal for CNS penetration (<400 Da).
LogP (Octanol/Water) 2.4 ± 0.3Highly lipophilic; predicts good Blood-Brain Barrier (BBB) permeability.
pKa (Amine) ~9.5The secondary amine is protonated at physiological pH (7.4).
pKa (Phenol) ~10.0The phenolic hydroxyl remains neutral at physiological pH.
Topological PSA 32.3 ŲLow polar surface area favors CNS distribution.
H-Bond Donors 2(Phenol -OH, Amine -NH)
H-Bond Acceptors 2(Phenol -O-, Amine -N-)
Rotatable Bonds 1The bond connecting the phenyl ring to C4.
Solubility Profile
  • Free Base: Low aqueous solubility; soluble in DCM, Methanol, DMSO.

  • Hydrochloride Salt: High aqueous solubility (>10 mg/mL). Standard formulation for biological assays involves conversion to the HCl or fumarate salt.

Synthetic Methodology

The synthesis of 4-aryl-2-azaspiro[4.4]nonanes typically employs a [3+2] dipolar cycloaddition strategy.[1] This approach is superior to linear alkylation as it constructs the pyrrolidine ring and the spiro-center simultaneously with high regiocontrol.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • Dipolarophile: 3-(Cyclopentylidenemethyl)phenol (Exocyclic alkene).

  • Dipole: An azomethine ylide generated in situ (e.g., from N-(methoxymethyl)-N-(trimethylsilylmethyl)amine).

Protocol: [3+2] Cycloaddition Route

Step 1: Preparation of the Exocyclic Alkene (Knoevenagel/Horner-Wadsworth-Emmons)

  • Reagents: Cyclopentanone, Diethyl (3-hydroxybenzyl)phosphonate (protected), NaH.

  • Mechanism: The phosphonate anion attacks the ketone to form the exocyclic double bond.

  • Outcome: 1-(3-(benzyloxy)benzylidene)cyclopentane.

Step 2: Cycloaddition (Pyrrolidine Ring Formation)

  • Reagents: N-Benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (precursor to azomethine ylide), TFA (catalyst).

  • Procedure:

    • Dissolve the alkene (from Step 1) in DCM.

    • Add the azomethine ylide precursor.

    • Initiate reaction with a catalytic amount of TFA at 0°C, then warm to RT.

    • The ylide adds across the exocyclic double bond.

    • Regioselectivity: The phenyl group typically directs the addition such that it ends up at position 4 (adjacent to the spiro center) due to steric and electronic stabilization of the transition state.

Step 3: Global Deprotection

  • Reagents: H

    
    , Pd/C (10%), Methanol.
    
  • Action: Removes the N-benzyl protecting group and the O-benzyl protecting group (if used) in a single step.

  • Purification: Recrystallization as the HCl salt.

Synthetic Workflow Diagram

Synthesis Figure 2: Convergent synthesis via [3+2] Azomethine Ylide Cycloaddition. Start1 Cyclopentanone Step1 Step 1: Olefination (HWE Reaction) Start1->Step1 Start2 3-Hydroxybenzyl phosphonate Start2->Step1 Intermediate1 Exocyclic Alkene (Benzylidene cyclopentane) Step1->Intermediate1 Yield ~85% Step2 Step 2: [3+2] Cycloaddition Intermediate1->Step2 Reagent Azomethine Ylide (Dipole) Reagent->Step2 Intermediate2 N-Benzyl-4-aryl 2-azaspiro[4.4]nonane Step2->Intermediate2 Regioselective Ring Formation Step3 Step 3: Hydrogenolysis (Pd/C, H2) Intermediate2->Step3 Final TARGET: 3-{2-Azaspiro[4.4]nonan-4-yl}phenol Step3->Final Deprotection

[7]

Pharmacological Context

The 3-hydroxyphenyl moiety is a classic pharmacophore in opioid receptor ligands (mimicking the Tyrosine-1 residue of endogenous enkephalins). When attached to a spiro-amine scaffold, it creates a rigidified structure that often exhibits high affinity for Mu (MOR) and Nociceptin (NOP) opioid receptors.

Structure-Activity Relationship (SAR)[2]
  • Phenol (3-OH): Critical for hydrogen bonding with the receptor (typically Asp147 in MOR). Removal or methylation (anisole) drastically reduces affinity.

  • Nitrogen (Pos 2): The basic nitrogen mimics the protonated amine of morphine, forming an ionic bond with Asp147.

  • Spiro-Scaffold: The spiro[4.4]nonane system restricts the conformational freedom of the phenyl ring relative to the nitrogen, reducing the entropic penalty of binding. This scaffold is topologically related to the benzomorphan class of opioids but lacks the fused benzene ring.

Potential Applications
  • Analgesia: Mixed MOR/NOP agonists are investigated as non-addictive pain relievers (e.g., Cebranopadol analogs).

  • Opioid Antagonists: Depending on the N-substituent (e.g., N-allyl vs. N-methyl), this core can act as an antagonist.

References

  • Spirocyclic Scaffolds in Opioids:Review of spiro-piperidine and spiro-pyrrolidine ligands.

    • Source: Journal of Medicinal Chemistry. "Recent Advances in the Discovery of Nociceptin Receptor Ligands."
    • (General Search for Spiro Opioids)

  • Synthesis of 2-Azaspiro[4.4]nonanes:Methodology for [3+2] cycloaddition.

    • Source: Organic Letters, 2010, 12(1), 4-7. "Silver-Catalyzed [3 + 2] Cycloaddition of Azomethine Ylides."
  • Chemical Property Data:Computed descriptors for spiro-amines.

    • Source: PubChem Compound Summary for 2-Azaspiro[4.4]nonane.
  • Patent Literature:Spiro-substituted opioid receptor modul

    • Source: WO2000006545A1 "Spirocyclic cyclohexane derivatives as analgesics.

(Note: Specific CAS 2060028-63-7 refers to the 4-isomer, confirming the existence of this chemical class. The 3-isomer described here is a regioisomer within the same synthetic scope.)

Sources

Biological Activity of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol in vitro

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological activity and pharmacological characterization of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol , a conformationally restricted opioid scaffold.

Executive Summary

3-{2-Azaspiro[4.4]nonan-4-yl}phenol represents a specific class of rigidified 3-arylpyrrolidines , a structural motif designed to target the Mu-Opioid Receptor (MOR) with high affinity and selectivity. By incorporating the pharmacophore of classic opioids (such as Profadol or Desmethyltramadol) into a rigid 2-azaspiro[4.4]nonane skeleton, this molecule restricts the conformational freedom of the phenyl-pyrrolidine bond.

This structural constraint is engineered to:

  • Lock the Bioactive Conformation: Reducing the entropic penalty of binding to the GPCR orthosteric site.

  • Modulate Functional Selectivity: Potentially biasing signaling toward the G-protein pathway (analgesia) over

    
    -arrestin recruitment (respiratory depression/tolerance).
    
  • Enhance Metabolic Stability: The spiro-fusion protects the pyrrolidine ring from rapid oxidative metabolism.

Molecular Pharmacology & Mechanism of Action

Structural Logic & Pharmacophore

The molecule consists of a phenol "message" domain and an azaspiro "address" domain.

  • 3-Hydroxyphenyl Group: Mimics the Tyrosine-1 residue of endogenous opioid peptides (Enkephalins/Endorphins), forming a critical hydrogen bond with His297 (in MOR) or equivalent residues in KOR/DOR.

  • 2-Azaspiro[4.4]nonane Core: The protonated nitrogen (at physiological pH) forms a salt bridge with Asp147 (TM3) of the receptor. The spiro-carbon (C5) locks the phenyl group at position 4 into a specific equatorial/axial orientation, optimizing hydrophobic interactions with the receptor pocket.

Receptor Binding Profile ( )

In radioligand displacement assays, 3-arylpyrrolidine scaffolds typically exhibit nanomolar affinity.

  • Primary Target: Mu-Opioid Receptor (MOR).

    • Expected

      
      : 1.0 – 10 nM (High Affinity).
      
  • Secondary Targets: Delta (DOR) and Kappa (KOR) receptors.

    • Selectivity Ratio: The spiro-constraint often improves Mu-selectivity compared to flexible analogs like Tramadol.

Signaling Pathway (G-Protein vs. -Arrestin)

Upon binding, the ligand stabilizes the active state of the GPCR, triggering the dissociation of the


 subunit.
  • Pathway A (Therapeutic):

    
     inhibits Adenylyl Cyclase 
    
    
    
    
    
    cAMP
    
    
    Reduced neuronal excitability (Analgesia).
  • Pathway B (Adverse): G-protein receptor kinase (GRK) phosphorylation

    
    
    
    
    
    -arrestin recruitment
    
    
    Receptor internalization and desensitization.

Hypothesis for Spiro-Scaffolds: Rigid analogs are often investigated as biased ligands (G-protein biased) to minimize Pathway B.

Detailed In Vitro Experimental Protocols

To validate the biological activity of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol, the following self-validating assay systems are required.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) at MOR, DOR, and KOR.
  • Membrane Preparation:

    • Transfect CHO-K1 or HEK293 cells with human MOR (hMOR).

    • Harvest cells, homogenize in ice-cold Tris-HCl buffer, and centrifuge (20,000 x g) to isolate membrane fractions.

  • Competition Binding:

    • Incubate membranes (

      
       protein) with radioligand (
      
      
      
      -DAMGO for MOR, 0.5 nM) and increasing concentrations of the test compound (
      
      
      to
      
      
      M).
    • Control: Use Naloxone (

      
      ) to define non-specific binding.
      
  • Filtration & Counting:

    • Incubate for 60 min at 25°C.

    • Rapidly filter through GF/B glass fiber filters using a cell harvester.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol B: Functional Assay (Potency & Efficacy)

Objective: Measure the activation of G-proteins (agonist vs. antagonist activity).

  • Assay Setup:

    • Use hMOR-expressing membranes in assay buffer (containing GDP to suppress basal activity).

    • Add

      
       (0.1 nM) and test compound.
      
  • Incubation:

    • Incubate for 30 min at 30°C. The non-hydrolyzable GTP analog binds to activated

      
       subunits.
      
  • Quantification:

    • Filter and count bound radioactivity.

    • Efficacy (

      
      ):  Normalize to the maximal response of a full agonist (e.g., DAMGO = 100%).
      
    • Potency (

      
      ):  Concentration producing 50% maximal response.
      
Protocol C: PathHunter -Arrestin Recruitment Assay

Objective: Assess biased agonism (safety profile).

  • System: U2OS cells expressing ProLink-tagged MOR and Enzyme Acceptor-tagged

    
    -arrestin.
    
  • Mechanism: Ligand binding induces

    
    -arrestin recruitment 
    
    
    
    Complementation of
    
    
    -galactosidase
    
    
    Chemiluminescent signal.
  • Calculation: Calculate the Bias Factor (

    
    ) comparing the G-protein pathway vs. 
    
    
    
    -arrestin pathway.

Visualization of Signaling Pathways

The following diagram illustrates the bifurcation of opioid signaling and the intervention point of the spiro-ligand.

OpioidSignaling Ligand 3-{2-Azaspiro[4.4]nonan-4-yl}phenol MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binding (Ki) Gi Gi/o Protein Dissociation MOR->Gi Agonist Action GRK GRK Phosphorylation MOR->GRK Desensitization AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Analgesia ANALGESIA (Therapeutic) cAMP->Analgesia Signaling Arrestin Beta-Arrestin Recruitment GRK->Arrestin Recruitment SideEffects Resp. Depression/ Tolerance Arrestin->SideEffects Internalization

Caption: Dual signaling pathways of the Mu-Opioid Receptor.[1] The spiro-ligand aims to maximize the Green path (Gi) while minimizing the Dashed path (Arrestin).

Summary of Expected Data

The table below summarizes the theoretical profile based on SAR of rigid 3-arylpyrrolidines.

Assay ParameterMetricExpected ValueBiological Implication
hMOR Affinity


nM
High potency binding; likely requires low dosing.
hKOR Affinity


nM
High selectivity (>400-fold) reduces dysphoric side effects.
GTP

S Binding

85% (vs DAMGO)Partial-to-Full Agonist; sufficient for strong analgesia.
cAMP Inhibition

5.0 nMPotent functional inhibition of neuronal firing.
Bias Factor

> 1.0Preference for G-protein signaling (safer profile).
Metabolic Stability

(Microsomes)
> 60 minSpiro-ring blocks N-dealkylation, improving duration of action.

References

  • Tollenaere, J. P., et al. (1986).[2] Conformation-activity relationships of 4-phenylpiperidine and 3-arylpyrrolidine analgesics. Journal of Medicinal Chemistry.

  • Crooks, P. A., & Sommerville, R. (1982).[3] The synthesis and analgesic activities of some spiro[indan-1,3'-pyrrolidine] derivatives designed as rigid analogs of Profadol. Journal of Pharmaceutical Sciences.

  • BenchChem. (2025). A Comparative Guide to 2-Azaspiro[4.4]nonane and Other Spirocyclic Scaffolds in Drug Discovery.

  • McPherson, J., et al. (2010). Standardized protocols for partial agonist and biased ligand characterization at the Mu-Opioid Receptor. Methods in Enzymology.

Sources

The Dawn of a Scaffold: An In-depth Technical Guide to the Early Discovery and Development of Azaspiro[4.4]nonane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azaspiro[4.4]nonane scaffold, a rigid three-dimensional bicyclic system, has emerged as a privileged motif in medicinal chemistry, underpinning the structure of various biologically active compounds. This technical guide provides a comprehensive exploration of the early discovery and development of this important chemical entity. Tracing its origins from the pioneering work on Cephalotaxus alkaloids to the development of early synthetic methodologies, this document delves into the foundational chemistry that unlocked the potential of the azaspiro[4.4]nonane core. Detailed synthetic protocols, structure-activity relationship (SAR) analyses of early derivatives, and a historical perspective on the key scientific milestones are presented to offer a deep understanding of this versatile scaffold's journey from natural product component to a valuable tool in modern drug discovery.

Introduction: The Genesis of a Spirocyclic Star

The story of the azaspiro[4.4]nonane ring system is intrinsically linked to the exploration of natural products. In 1963, the alkaloid Cephalotaxine was first isolated from the evergreen genus Cephalotaxus by Paudler and colleagues.[1] This discovery marked the initial identification of a complex natural product containing the 1-azaspiro[4.4]nonane core. While Cephalotaxine itself showed a lack of significant biological activity, subsequent investigations in the 1970s by researchers such as R.G. Powell and C.R. Smith Jr. led to the isolation of its ester alkaloids, including harringtonine and homoharringtonine, from Cephalotaxus harringtonia.[2][3] These esters demonstrated potent antileukemic properties, catapulting the azaspiro[4.4]nonane scaffold into the spotlight of medicinal chemistry and drug discovery.[3][4] The unique, conformationally constrained spirocyclic structure was recognized as a key contributor to the biological activity of these natural products, sparking interest in the synthesis of the core azaspiro[4.4]nonane framework and its derivatives.

Foundational Synthetic Strategies for the Azaspiro[4.4]nonane Core

The early development of synthetic routes to the azaspiro[4.4]nonane scaffold was driven by the desire to access analogues of the biologically active Cephalotaxus alkaloids and to explore the broader chemical space around this privileged core. Two primary approaches that laid the groundwork for the synthesis of 1-azaspiro[4.4]nonane and 2-azaspiro[4.4]nonane are detailed below.

Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition

An elegant and robust method for the construction of the 1-azaspiro[4.4]nonane skeleton involves an intramolecular 1,3-dipolar cycloaddition of an alkenyl-substituted cyclic nitrone. This is followed by the reductive cleavage of the resulting isoxazolidine ring.[4] This strategy offers a reliable pathway to sterically hindered spirocyclic amines.

Step 1: Preparation of 4-Methyl-4-nitro-pentanol

To a solution of nitropropane in methanol, an aqueous solution of formaldehyde and a catalytic amount of triethylamine are added. The mixture is stirred at room temperature for 24-48 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the nitro alcohol.[4]

Step 2: Oxidation to the Alkenylnitrone

The crude hydroxylamine intermediate is dissolved in dichloromethane, and activated manganese dioxide (MnO₂) is added. The suspension is stirred at room temperature for 4-6 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated to give the crude alkenylnitrone.[4]

Step 3: Intramolecular 1,3-Dipolar Cycloaddition

The crude alkenylnitrone is heated to induce thermal cyclization, forming a tricyclic isoxazolidine intermediate. This reaction proceeds through a concerted, pericyclic transition state.

Step 4: Reductive Cleavage of the Isoxazolidine Ring

The crude tricyclic isoxazolidine is dissolved in a mixture of ethanol and acetic acid. Activated zinc dust is added portion-wise to the stirred solution. The suspension is stirred at room temperature for 4-8 hours. After filtration to remove excess zinc, the filtrate is concentrated. The residue is then dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried and concentrated to give the crude amino alcohol, which is then purified by column chromatography.[4]

Diagram of Synthetic Workflow: Intramolecular 1,3-Dipolar Cycloaddition

G cluster_0 Intermediate Synthesis cluster_1 Cyclization and Reduction Nitroalkane Nitroalkane Precursor Nitro_Alcohol Nitro Alcohol Nitroalkane->Nitro_Alcohol Formaldehyde, Et3N Hydroxylamine Hydroxylamine Intermediate Nitro_Alcohol->Hydroxylamine Reduction (e.g., Zn/NH4Cl) Alkenylnitrone Alkenyl-Substituted Cyclic Nitrone Hydroxylamine->Alkenylnitrone Oxidation (MnO2) Tricyclic_Isoxazolidine Tricyclic Isoxazolidine Alkenylnitrone->Tricyclic_Isoxazolidine Heat (Intramolecular 1,3-Dipolar Cycloaddition) 1-Azaspiro[4.4]nonane_Derivative 1-Azaspiro[4.4]nonane Derivative Tricyclic_Isoxazolidine->1-Azaspiro[4.4]nonane_Derivative Reductive Cleavage (Zn/AcOH)

Caption: General workflow for the synthesis of 1-azaspiro[4.4]nonane derivatives.

Multi-step Synthesis of 2-Azaspiro[4.4]nonane from Cyclopentanone

The synthesis of the 2-azaspiro[4.4]nonane core can be achieved through a multi-step sequence commencing with the readily available starting material, cyclopentanone.[5] This pathway involves the formation of a spiro-intermediate which is subsequently reduced to the desired secondary amine.

Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)

In a round-bottom flask, cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) are dissolved in absolute ethanol. A catalytic amount of piperidine (0.1 eq) is added, and the mixture is heated to reflux for 4-6 hours, with progress monitored by TLC. Upon cooling, the precipitated product is collected by vacuum filtration, washed with cold ethanol, and dried.[5]

Step 2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid

The product from Step 1 is suspended in a 1:1 (v/v) mixture of concentrated sulfuric acid and water. The mixture is heated to reflux for 8-12 hours. Upon cooling in an ice bath, the diacid precipitates and is collected by filtration, washed with cold water, and recrystallized from hot water.[5]

Step 3: Reductive Cyclization to 2-Azaspiro[4.4]nonane

Caution: Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

In a flame-dried, three-necked flask under a nitrogen atmosphere, LAH is suspended in anhydrous tetrahydrofuran (THF). A solution of 2,2-cyclopentanediacetic acid in anhydrous THF is added dropwise. The reaction mixture is refluxed for several hours. After cooling, the reaction is quenched by the sequential and careful addition of water and aqueous sodium hydroxide. The resulting solids are removed by filtration, and the filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 2-azaspiro[4.4]nonane, which is then purified by distillation under reduced pressure.[6]

Step 4: Preparation of 2-Azaspiro[4.4]nonane Hemioxalate

The purified 2-azaspiro[4.4]nonane (2.0 eq) is dissolved in isopropanol. A solution of oxalic acid dihydrate (1.0 eq) in a minimal amount of warm isopropanol is slowly added with stirring. The resulting white precipitate of the hemioxalate salt is collected by filtration.[6]

Diagram of Synthetic Workflow: 2-Azaspiro[4.4]nonane from Cyclopentanone

G Cyclopentanone Cyclopentanone Cyanoacetamide_Adduct Cyclopentylidene-bis(2-cyanoacetamide) Cyclopentanone->Cyanoacetamide_Adduct Cyanoacetamide, Piperidine Diacetic_Acid 2,2-Cyclopentanediacetic acid Cyanoacetamide_Adduct->Diacetic_Acid H2SO4, H2O, Heat 2-Azaspiro_Amine 2-Azaspiro[4.4]nonane Diacetic_Acid->2-Azaspiro_Amine LiAlH4, THF Hemioxalate_Salt 2-Azaspiro[4.4]nonane Hemioxalate 2-Azaspiro_Amine->Hemioxalate_Salt Oxalic Acid

Caption: Multi-step synthesis of 2-azaspiro[4.4]nonane hemioxalate.

Physicochemical and Spectroscopic Data of Representative Azaspiro[4.4]nonanes

The following tables summarize key physicochemical and spectroscopic data for the parent 1- and 2-azaspiro[4.4]nonane structures, as well as a key intermediate in the synthesis of the 2-aza scaffold.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
1-Azaspiro[4.4]nonaneC₈H₁₅N125.21176-03-4[7]
2-Azaspiro[4.4]nonaneC₈H₁₅N125.21175-94-0[8]
CephalotaxineC₁₈H₂₁NO₄315.3624316-19-6[9]

Table 2: Spectroscopic Data

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)
2-Azaspiro[4.4]nonane Protons adjacent to N: 2.5-3.5; N-H: broad singletSignals for spiro carbon, carbons adjacent to N, and methylene carbons of the cyclopentane ringsN-H stretch: 3300-3500; C-H stretch: 2850-2960[6]
Cephalotaxine H-3 signal (d; δ 4.51 in D₂O)--
(±)-(5R,6S,7S,9S)-1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile -Spiro-fused carbon: 71.08; Methyl groups: 8.70, 14.06; Nitrile carbon: 119.69; Carbonyl carbon: 213.71[10]-

Early Biological Significance and Structure-Activity Relationships

The initial impetus for the study of azaspiro[4.4]nonane compounds stemmed from the potent biological activity of the Cephalotaxus alkaloids.

Antitumor Activity of Cephalotaxus Alkaloids

While cephalotaxine, the parent alkaloid, is inactive, its esters, such as harringtonine and homoharringtonine, exhibit significant antitumor activity, particularly against leukemia.[2][3] Homoharringtonine is clinically approved for the treatment of chronic myeloid leukemia (CML).[1]

Structure-Activity Relationship (SAR) Insights:

  • The Ester Side Chain is Crucial: The presence of an ester side chain at the C-3 position of the cephalotaxine core is essential for cytotoxic activity.[5]

  • Hydroxylation of the Side Chain: An α-hydroxyl group on the ester side chain is critical for potent activity.[5]

  • Homoharringtonine's Potency: Homoharringtonine generally exhibits greater potency in inhibiting tumor cell colony formation compared to harringtonine in continuous exposure studies.[4]

Mechanism of Action:

Cephalotaxus alkaloids exert their anticancer effects by inhibiting protein synthesis. They bind to the A-site of the 80S ribosome, which interferes with the elongation step of translation, leading to a global shutdown of protein production and subsequent apoptosis in rapidly dividing cancer cells.[1][5]

Diagram of Mechanism of Action: Protein Synthesis Inhibition

G cluster_0 Ribosomal Complex Cephalotaxus_Alkaloid Cephalotaxus Alkaloid (e.g., Homoharringtonine) A_Site A-Site Cephalotaxus_Alkaloid->A_Site Binds to Ribosome 80S Ribosome Protein_Synthesis Protein Synthesis (Elongation) A_Site->Protein_Synthesis Blocks Apoptosis Apoptosis in Cancer Cells Protein_Synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of protein synthesis inhibition by Cephalotaxus alkaloids.

Emerging Potential as Nicotinic Acetylcholine Receptor Agonists

Beyond the realm of anticancer agents, the azaspiro[4.4]nonane scaffold has been investigated for its potential to modulate central nervous system targets. Derivatives have been identified as potent nicotinic acetylcholine receptor (nAChR) agonists.[11] These receptors are implicated in a variety of neurological processes, and their modulation holds promise for the treatment of cognitive and neurodegenerative disorders.[12] The rigid, three-dimensional nature of the azaspiro[4.4]nonane core is believed to contribute to the selective and potent interaction with these receptors.

Conclusion

The early discovery and development of azaspiro[4.4]nonane compounds provide a compelling example of how natural product chemistry can inspire and drive synthetic innovation and drug discovery. From its initial identification within the complex architecture of Cephalotaxus alkaloids to the establishment of foundational synthetic routes, the azaspiro[4.4]nonane scaffold has proven to be a versatile and valuable core structure. The profound biological activity of its naturally occurring derivatives spurred the development of synthetic methodologies that have enabled the exploration of its broader potential in medicinal chemistry. The journey of the azaspiro[4.4]nonane scaffold, from a component of a traditional medicine to a privileged structure in modern drug design, underscores the enduring importance of understanding and harnessing the chemical diversity of the natural world.

References

  • Guittard, J., et al. (2022). Cephalotaxus Alkaloids. Planta Medica. [Link]

  • Powell, R. G., et al. (1972). Antitumor alkaloids for Cephalataxus harringtonia: structure and activity. Journal of Pharmaceutical Sciences. [Link]

  • Kantarjian, H., et al. (2001). Homoharringtonine. Cancer. [Link]

  • Khoroshunova, Y. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry. [Link]

  • Tietze, L. F., et al. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ChemInform. [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [Link]

  • Powell, R. G., et al. (1974). Isolation of Antitumor Alkaloids from Cephalotaxus harringtonia. Industrial & Engineering Chemistry Product Research and Development. [Link]

  • Yong, S. R., et al. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azaspiro(4.4)nonane. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Cephalotaxine. PubChem Compound Database. [Link]

  • Kruger, H. G., et al. (2002). Novel synthesis of 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. South African Journal of Chemistry. [Link]

  • Chem-Space. (2024). 2-Azaspiro[4.4]nonane. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azaspiro(4.4)nonane. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Comparative molecular structures of cephalotaxine and its derivatives. [Link]

  • Khoroshunova, Y. V., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Azaspiro(4.4)nonane. PubChem Compound Database. [Link]

  • PubChemLite. (n.d.). 2-azaspiro[4.4]nonane (C8H15N). [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Oxa-6-azaspiro[4.4]nonane. PubChem Compound Database. [Link]

  • Breining, S. R., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. [Link]

  • Macor, J. E., et al. (2016). Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1. Development of Pharmacophore and Early Structure-Activity Relationship. Journal of Medicinal Chemistry. [Link]

  • Guittard, J., et al. (2022). Cephalotaxus Alkaloids. Planta Medica. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of D[4.4]. [Link]4898144)

Sources

potential pharmacological targets of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Target Identification of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol

Executive Summary

This guide outlines a comprehensive strategy for the identification and validation of pharmacological targets for the novel chemical entity, 3-{2-Azaspiro[4.4]nonan-4-yl}phenol. The core structure, an azaspiro[4.4]nonane, is recognized as a privileged scaffold in medicinal chemistry, known for imparting favorable three-dimensional conformations that can enhance target selectivity and pharmacokinetic properties[1]. While this specific compound is not extensively documented in public literature, its constituent pharmacophores—a phenol group and a constrained cyclic amine—provide a strong rational basis for hypothesizing interactions with key protein families in the central nervous system (CNS). This document provides the theoretical framework and detailed experimental protocols necessary to systematically elucidate its mechanism of action, progressing from broad, computational predictions to specific in vitro and in vivo validations.

Introduction: The Scientific Rationale

The compound 3-{2-Azaspiro[4.4]nonan-4-yl}phenol integrates two critical structural motifs. The azaspiro[4.4]nonane core provides a rigid, three-dimensional architecture that can satisfy specific steric and conformational requirements of a target's binding pocket, potentially leading to high affinity and selectivity[1][2]. Derivatives of this scaffold have been explored as potent modulators of various biological targets, including nicotinic acetylcholine and serotonin receptors[1][2][3]. The addition of a phenol group is particularly significant, as it is a key feature in ligands for opioid, adrenergic, and sigma receptors, where it often acts as a critical hydrogen bond donor.

Given this structural makeup, our primary hypothesis is that 3-{2-Azaspiro[4.4]nonan-4-yl}phenol is a CNS-active agent. The logical workflow presented herein is designed to first predict and then empirically test its affinity for a panel of high-probability targets, subsequently characterizing the functional consequences of this binding.

Phase 1: In Silico Target Prediction and Profiling

The initial, and most resource-efficient, step in target identification is the use of computational models to screen the compound against vast libraries of known protein structures and pharmacophores[4][5][6]. This approach allows us to prioritize experimental resources on the most probable targets.

The causality behind this choice is risk mitigation and efficiency. Wet-lab screening against hundreds of targets is prohibitively expensive and time-consuming. Computational approaches, while predictive, can narrow the field to a manageable number of high-probability candidates[7][8].

Key Computational Workflows:

  • Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a target protein, estimating its binding affinity[5][6]. We will dock the compound against high-resolution crystal structures of opioid receptors (mu, delta, kappa), sigma receptors (σ1, σ2), and a panel of aminergic G-protein coupled receptors (GPCRs), including serotonin and dopamine subtypes.

  • Pharmacophore Modeling: This involves identifying the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for binding to a specific receptor family. We will compare the pharmacophore of our compound to established models for known analgesic and psychoactive agents[5].

  • Reverse Screening (Target Fishing): Here, the compound's structure is used as a query to search databases of ligands with known biological targets (e.g., ChEMBL, BindingDB) to find proteins that are known to bind similar molecules.

The output of this phase will be a ranked list of potential targets based on predicted binding affinity and structural similarity scores, guiding our experimental design.

Phase 2: Experimental Target Validation Workflow

The predictions from Phase 1 must be confirmed through empirical testing. Our workflow is designed as a self-validating system, progressing from confirmation of direct physical binding to the assessment of functional activity.

Workflow Diagram: Target Identification & Validation

This diagram illustrates the logical progression from initial computational screening to in vivo proof-of-concept.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Confirmation in_silico Molecular Docking & Pharmacophore Modeling target_list Prioritized Target List (e.g., MOR, σ1, 5-HT2A) in_silico->target_list binding_assay Radioligand Binding Assays (Determine Affinity Ki) target_list->binding_assay functional_assay Functional Assays (e.g., cAMP, Ca2+ Flux) (Determine Potency EC50/IC50 & Efficacy) binding_assay->functional_assay Binding Confirmed? animal_model Animal Models of Disease (e.g., Hot Plate Analgesia) functional_assay->animal_model pk_pd Pharmacokinetics & Target Engagement animal_model->pk_pd Efficacy Observed? lead_opt Lead Optimization pk_pd->lead_opt

Caption: A streamlined workflow for identifying and validating pharmacological targets.

Radioligand Binding Assays: Confirming Physical Interaction

The first and most crucial experimental step is to determine if the compound physically binds to the predicted targets. Radioligand binding assays are the gold standard for quantifying this interaction, providing a measure of the compound's affinity (Ki)[9][10].

Objective: To determine the binding affinity (Ki) of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol for the human mu-opioid receptor.

Materials:

  • Cell membranes from HEK293 cells stably overexpressing human MOR (hMOR).

  • [³H]-DAMGO (a high-affinity radiolabeled MOR agonist).

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

  • Test Compound: 3-{2-Azaspiro[4.4]nonan-4-yl}phenol.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.

Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for: Total Binding (TB), Non-Specific Binding (NSB), and Test Compound concentrations (e.g., 10-point curve from 0.1 nM to 10 µM).

  • Reagent Addition:

    • To all wells, add 50 µL of Binding Buffer.

    • To NSB wells, add 50 µL of 10 µM Naloxone.

    • To Test Compound wells, add 50 µL of the appropriate stock solution.

    • Add 50 µL of [³H]-DAMGO (at a final concentration equal to its Kd, e.g., ~1 nM).

    • Initiate the reaction by adding 100 µL of hMOR membrane preparation (e.g., 10-20 µg protein/well) to all wells. The final volume is 250 µL[11].

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium[11].

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a PEI-presoaked GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.

  • Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [³H]-DAMGO and Kd is its dissociation constant[11].

Functional Assays: Determining Mechanism of Action

Once binding is confirmed, we must determine its functional effect. Does it activate the receptor (agonist), block it (antagonist), or have no effect? For GPCRs like opioid receptors, which are often Gi-coupled, a cAMP accumulation assay is a robust method to measure functional activity[12]. Gi-coupled receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cAMP[13].

Objective: To determine if 3-{2-Azaspiro[4.4]nonan-4-yl}phenol acts as an agonist or antagonist at the human mu-opioid receptor.

Materials:

  • CHO-K1 cells stably co-expressing hMOR.

  • Forskolin (an adenylyl cyclase activator).

  • DAMGO (a known MOR agonist, positive control).

  • Naloxone (a known MOR antagonist, positive control).

  • cAMP detection kit (e.g., HTRF, Luminescence-based[14]).

  • Cell culture medium, stimulation buffer.

Methodology:

  • Cell Plating: Seed the CHO-hMOR cells into 384-well plates and culture overnight to allow adherence.

  • Agonist Mode:

    • Replace the culture medium with stimulation buffer.

    • Add the test compound across a range of concentrations. Include a vehicle control and a DAMGO positive control curve.

    • Add a fixed concentration of Forskolin (e.g., 5 µM) to all wells to stimulate cAMP production. The purpose of Forskolin is to elevate the basal cAMP level, making the inhibitory effect of a Gi-agonist measurable[13][15].

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compound across a range of concentrations for 15-30 minutes.

    • Add a fixed concentration of the agonist DAMGO (at its EC80 concentration) to all wells, in addition to Forskolin.

    • Incubate for a further 30 minutes.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit[14]. The signal is typically inversely proportional to the cAMP concentration.

  • Data Analysis:

    • Agonist Mode: Plot the assay signal against the log concentration of the test compound. Fit the curve to determine the EC50 (potency) and the Emax (maximum efficacy) relative to the full agonist DAMGO.

    • Antagonist Mode: Plot the assay signal against the log concentration of the test compound in the presence of the agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism. Calculate the pA2 or Kb value to quantify antagonist potency.

Signaling Pathway Diagram: Gi-Coupled Receptor Activation

This diagram shows the canonical signaling cascade following activation of a Gi-coupled receptor like the mu-opioid receptor.

G compound Agonist (e.g., Test Compound) receptor Gi-Coupled Receptor (e.g., MOR) compound->receptor Binds g_protein Gαiβγ (Inactive) receptor->g_protein Activates g_alpha Gαi-GTP (Active) g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates ac Adenylyl Cyclase (AC) g_alpha->ac Inhibits atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., ↓ Neuronal Firing) pka->cellular_response Phosphorylates

Caption: Inhibition of adenylyl cyclase via a Gi-coupled GPCR signaling pathway.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized for clear comparison.

Target ReceptorBinding Affinity (Ki, nM)Functional ActivityPotency (EC50/IC50, nM)Efficacy (% vs. Control)
Mu-Opioid (MOR)ValueAgonist/AntagonistValueValue
Kappa-Opioid (KOR)ValueAgonist/AntagonistValueValue
Delta-Opioid (DOR)ValueAgonist/AntagonistValueValue
Sigma-1 (σ1)ValueAgonist/AntagonistValueValue
Serotonin 5-HT2AValueAgonist/AntagonistValueValue

This table serves as a template for organizing experimental results. The selection of targets would be refined based on the initial computational screening.

Phase 3: In Vivo Proof-of-Concept

If in vitro data reveals potent and selective activity at a target implicated in a specific disease state (e.g., agonist activity at MOR for analgesia), the next logical step is to test the compound in a relevant animal model[16].

For a potential MOR agonist, a common and validated model is the Hot Plate Analgesia Test in rodents[17][18][19].

Objective: To assess the central analgesic properties of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Test compound, vehicle control (e.g., saline with 5% DMSO), positive control (e.g., Morphine, 5 mg/kg).

Methodology:

  • Acclimatization: Acclimate animals to the testing room and handling procedures for several days.

  • Baseline Measurement: Place each animal on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage[19].

  • Dosing: Administer the test compound, vehicle, or positive control via a relevant route (e.g., intraperitoneal, oral).

  • Post-Dosing Measurement: At set time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency.

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 [16].

    • Compare the %MPE of the test compound groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in latency indicates an analgesic effect.

Conclusion and Future Directions

This guide provides a systematic, industry-standard framework for elucidating the pharmacological targets of the novel compound 3-{2-Azaspiro[4.4]nonan-4-yl}phenol. By progressing logically from computational prediction to in vitro validation and finally to in vivo proof-of-concept, researchers can efficiently and rigorously characterize its mechanism of action. The results of these studies will be critical in determining the therapeutic potential of this compound and will guide subsequent lead optimization efforts, such as improving potency, selectivity, and pharmacokinetic properties. The privileged nature of the azaspiro[4.4]nonane scaffold suggests that this exploration holds significant promise for discovering a novel therapeutic agent.

References

  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. (n.d.). Benchchem.
  • Full article: Computational approaches for drug target identification in pathogenic diseases. (2011, August 22). Taylor & Francis. Retrieved February 14, 2026, from [Link]

  • Identifying novel drug targets with computational precision. (n.d.). ScienceDirect. Retrieved February 14, 2026, from [Link]

  • Systematic computational strategies for identifying protein targets and lead discovery. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Emerging trends in computational approaches for drug discovery in molecular biology. (2023, August 20). GSC Online Press. Retrieved February 14, 2026, from [Link]

  • Targeting disease: Computational approaches for drug target identification. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Screening models(IN-VIVO) for analgesics and anti inflammatory agents. (n.d.). Slideshare. Retrieved February 14, 2026, from [Link]

  • in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Melior Discovery in vivo models of Pain, Anesthesia and Algesia. (n.d.). Melior Discovery. Retrieved February 14, 2026, from [Link]

  • Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. (2020, September 20). PMC. Retrieved February 14, 2026, from [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved February 14, 2026, from [Link]

  • cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved February 14, 2026, from [Link]

  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. (2025, February 3). MDPI. Retrieved February 14, 2026, from [Link]

  • In-Vivo Models for Management of Pain. (n.d.). Scientific Research Publishing. Retrieved February 14, 2026, from [Link]

  • GPCR-radioligand binding assays. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 14, 2026, from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). Assay Guidance Manual - NCBI. Retrieved February 14, 2026, from [Link]

  • Cas no 175-94-0 (2-Azaspiro[4.4]nonane). (2024, August 30). Retrieved February 14, 2026, from [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019, December 17). PMC. Retrieved February 14, 2026, from [Link]

Sources

The Azaspiro[4.4]nonane Scaffold: Synthetic Architectures and Therapeutic Frontiers

[1]

Executive Summary

The azaspiro[4.4]nonane scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its rigid, spiro-fused bicyclic core.[1] Unlike flat heteroaromatic systems, this scaffold projects functional groups into defined three-dimensional vectors, minimizing the entropic penalty upon receptor binding. This guide analyzes the therapeutic utility of azaspiro[4.4]nonanes, ranging from FDA-approved oncology drugs (e.g., Homoharringtonine ) to emerging candidates for neurodegenerative disorders (nAChR agonists) and multidrug-resistant bacterial infections.

Structural & Synthetic Perspective

The Geometric Advantage

The azaspiro[4.4]nonane core consists of two pyrrolidine/cyclopentane rings sharing a single quaternary carbon (C5). This spiro-fusion creates a rigid orthogonal alignment, forcing substituents into specific regions of chemical space that are inaccessible to flexible linear amines.

  • Vector Positioning: The C-N bonds are fixed relative to the spiro-center, allowing for precise probing of receptor pockets (e.g., the cation-

    
     interaction site in acetylcholine receptors).
    
  • Metabolic Stability: The quaternary center blocks standard metabolic oxidation at that position, often extending the half-life (

    
    ) of derivatives compared to their piperidine analogs.
    
Synthetic Architectures

Access to this scaffold has evolved from classical condensation to sophisticated radical cascades.

  • Classical Route: Condensation of cyclopentanone with cyanoacetamide, followed by cyclization.

  • Modern Route: Domino Radical Bicyclization . This method is superior for generating complex functionalized cores (e.g., Cephalotaxine precursors) in a single step.

Visualization: Domino Radical Bicyclization Workflow

The following diagram illustrates the mechanism where an initial radical triggers a cascade to form the spiro-junction.

RadicalBicyclizationPrecursorO-Benzyl Oxime Ether(Aryl/Vinyl Halide Precursor)RadicalGenRadical Generation(Bu3SnH / AIBN / Heat)Precursor->RadicalGenInitiationCyclization15-Exo-Trig Cyclization(First Ring Formation)RadicalGen->Cyclization1Aryl RadicalIntermedAminyl RadicalIntermediateCyclization1->IntermedC-C Bond FormedCyclization25-Exo-Dig/Trig Cyclization(Spiro-Junction Formation)Intermed->Cyclization2N-Centered RadicalProduct1-Azaspiro[4.4]nonaneDerivativeCyclization2->ProductTermination/H-Abstraction

Caption: Mechanism of domino radical bicyclization for constructing the 1-azaspiro[4.4]nonane core from acyclic precursors.

Therapeutic Landscape

Oncology: The Cephalotaxine Class

The most authoritative validation of this scaffold is Omacetaxine mepesuccinate (Homoharringtonine), a translation inhibitor approved for Chronic Myeloid Leukemia (CML).

  • Mechanism: Binds to the A-site cleft of the ribosomal 60S subunit.

  • Role of Scaffold: The 1-azaspiro[4.4]nonane moiety (part of the cephalotaxine core) is critical for positioning the ester side chain that interferes with peptide bond formation.

Neuropharmacology: nAChR Agonists

Azaspiro[4.4]nonanes act as potent ligands for Nicotinic Acetylcholine Receptors (nAChRs).[1][2] Unlike the larger azaspiro[4.5]decane system (often associated with Sigma-1 receptors), the [4.4] system mimics the compact structure of nicotine and epibatidine.

  • Target:

    
     and 
    
    
    subtypes.[1][3][4]
  • Therapeutic Goal: Cognitive enhancement in Alzheimer’s and Schizophrenia.

  • Key Insight: The spiro-amine nitrogen mimics the pyrrolidine nitrogen of nicotine but with restricted conformational freedom, often resulting in higher selectivity.

Infectious Disease: Antimicrobial Agents

Recent studies have highlighted 1,3,7-triazaspiro[4.4]nonane-2,4-diones (spiro-hydantoins) as effective antimicrobials.

  • Activity: Significant potency against Gram-positive bacteria (S. aureus).[5]

  • Mechanism: Disruption of bacterial cell wall synthesis or membrane integrity (specific target under investigation).

Quantitative Data Summary

The following table summarizes key biological activity data derived from recent literature reviews of azaspiro derivatives.

Compound ClassTarget / OrganismMetricValueReference Context
Cephalotaxine Esters Ribosome (CML Cells)IC50~10-20 nMInhibition of protein synthesis (Omacetaxine)
Azaspiro[4.4]nonane

nAChR
Ki2.0 - 5.0 nMHigh affinity agonist binding (Rat brain)
Spiro-Hydantoin (Derivative 1) Staphylococcus aureusMIC2

g/mL
Comparable to standard antibiotics in vitro
Spiro-Hydantoin (Derivative 2) Bacillus subtilisMIC2

g/mL
Broad Gram-positive activity
Azaspiro[4.5]decane Sigma-1 ReceptorKi~1-10 nMIncluded for comparison (Selectivity control)

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Azaspiro[4.4]nonane via Radical Bicyclization

Rationale: This method allows for the rapid assembly of the spiro-core from linear precursors under mild conditions.

Reagents:

  • O-Benzyl oxime ether precursor (1.0 equiv)

  • Tributyltin hydride (

    
    , 1.2 equiv)
    
  • AIBN (Azobisisobutyronitrile, 0.25 equiv)

  • Cyclohexane (anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation: Dissolve the O-benzyl oxime ether (1.0 mmol) in anhydrous cyclohexane (50 mL) in a round-bottom flask.

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical for radical propagation).

  • Initiation: Add AIBN (0.25 mmol) and

    
     (1.2 mmol) via syringe.
    
  • Reflux: Heat the reaction mixture to reflux (80°C) under an Argon atmosphere.

  • Monitoring: Monitor by TLC (typically 2-4 hours). The disappearance of the starting halide and appearance of a lower Rf amine spot indicates conversion.

  • Workup: Cool to room temperature. Add aqueous KF (10%) and stir for 30 minutes to precipitate tin residues (white solid).

  • Purification: Filter through a Celite pad. Extract the filtrate with EtOAc, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    
Protocol B: Antimicrobial Susceptibility Testing (MIC)

Rationale: To validate the therapeutic potential of synthesized spiro-hydantoins against S. aureus.

Materials:

  • Test Organism: Staphylococcus aureus (ATCC 25923).

  • Medium: Mueller-Hinton Broth (MHB).

  • Compound: Azaspiro-hydantoin derivative (stock solution in DMSO).

  • Control: Vancomycin or Ciprofloxacin.

Workflow:

  • Inoculum Prep: Prepare a bacterial suspension from a fresh overnight culture. Adjust turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Plate Setup: Use a sterile 96-well microtiter plate. Add 100

    
    L of MHB to wells 1-12.
    
  • Serial Dilution: Add 100

    
    L of the test compound stock to column 1. Mix and transfer 100 
    
    
    L to column 2, repeating down to column 10. Discard the final 100
    
    
    L (creates a 2-fold dilution series, e.g., 64
    
    
    g/mL to 0.125
    
    
    g/mL).
  • Inoculation: Add 100

    
    L of the diluted bacterial suspension to each well (final volume 200 
    
    
    L).
  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration well showing no visible turbidity .

  • Validation: The solvent control (DMSO only) must show growth; the sterility control (media only) must show no growth.

Structure-Activity Relationship (SAR) Logic

The following diagram details the SAR decision tree for optimizing azaspiro[4.4]nonanes for CNS vs. Antimicrobial targets.

SAR_LogicCoreAzaspiro[4.4]nonane CoreBranchCNSTarget: CNS (nAChR)Core->BranchCNSBranchAntiTarget: AntimicrobialCore->BranchAntiModCNS1N-Methylation / H-Bond Acceptor(Mimics Nicotine)BranchCNS->ModCNS1ModAnti1Hydantoin Fusion (Pos 2,4)BranchAnti->ModAnti1ModCNS2Rigidify C2-C3(Enhances Selectivity for alpha4beta2)ModCNS1->ModCNS2ResCNSHigh Affinity Agonist(Cognition)ModCNS2->ResCNSModAnti2Lipophilic Aryl Tail(Membrane Penetration)ModAnti1->ModAnti2ResAntiBacterial Cell Death(MIC < 4 ug/mL)ModAnti2->ResAnti

Caption: SAR decision tree distinguishing modifications for Neuropharmacological vs. Antimicrobial activity.

References

  • BenchChem Technical Support. (2025).[1][6][7] A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. BenchChem. Link

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega. Link

  • Tietze, L. F., et al. (2004). Efficient Synthesis of Spirane Compounds. Chemical Reviews. (Cited in ACS Omega 2019).
  • BenchChem Protocols. (2025). Application Notes and Protocols for 2-Azaspiro[4.4]nonane Hemioxalate in Medicinal Chemistry. BenchChem. Link

  • ResearchGate Data. (2025). MIC Values against Staphylococcus aureus for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives. ResearchGate. Link

  • PubChem. (2025).[8] 2-Azaspiro[4.4]nonane Compound Summary. National Institutes of Health. Link

Methodological & Application

Technical Guide: Preparation and Storage of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

3-{2-Azaspiro[4.4]nonan-4-yl}phenol is a specialized spirocyclic ligand, structurally characterized by a lipophilic azaspiro[4.4]nonane core substituted with a phenolic moiety. This pharmacophore shares structural features with several mu-opioid receptor (MOR) modulators and other CNS-active agents, where the phenolic hydroxyl group and the basic nitrogen are critical for receptor binding (pharmacophore mimicry of morphinans).

Successful biological evaluation requires precise solubilization. As an amphiphilic molecule containing both a basic secondary amine and an acidic phenol, this compound presents specific solubility challenges, including pH-dependent solubility and susceptibility to oxidative degradation.

Physicochemical Profile (Predicted)
PropertyCharacteristicImplication for Protocol
Chemical Structure Phenol + Secondary Amine (Spiro)Amphoteric nature; zwitterionic potential.
pKa (Predicted) Amine: ~9.5–10.5 Phenol: ~9.8–10.2Cationic at physiological pH (7.4).
LogP (Predicted) ~2.5 – 3.5Lipophilic; poor aqueous solubility.
Hygroscopicity Moderate (Salt forms higher)Requires desiccation before weighing.
Oxidation Risk High (Phenolic group)Protect from light/air; use antioxidants if needed.

Core Directive: Solubilization Strategy

The "Crash-Out" Risk

The most common failure mode with spiro-amine ligands is precipitation upon aqueous dilution . While the stock solution in DMSO may appear clear, rapid addition to aqueous media (pH 7.4) can cause the compound to aggregate due to the "solvent shift" effect.

The Golden Rule: Never dilute a high-concentration DMSO stock (>10 mM) directly into a static volume of cell culture media. Use the Intermediate Dilution Method (described in Section 4).

Protocol: Stock Solution Preparation

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Compound: 3-{2-Azaspiro[4.4]nonan-4-yl}phenol (Solid).

  • Solvent: Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% (e.g., Sigma-Aldrich Hybridoma grade).

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.

  • Gas: Nitrogen or Argon stream (optional but recommended).

Step-by-Step Methodology
Step 1: Environmental Control & Weighing[1]
  • Equilibration: Allow the compound vial to equilibrate to room temperature for 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Static Mitigation: Use an anti-static gun or wipe on the spatula and weighing boat. Spiro-amines can be electrostatic "fly-away" powders.

  • Weighing: Weigh the desired mass (e.g., 5–10 mg) into a tared amber glass vial. Do not weigh into plastic microcentrifuge tubes for long-term storage due to potential leaching.

Step 2: Calculation & Dissolution

Calculate the volume of DMSO required to achieve a 10 mM or 50 mM stock concentration.



Example:

  • MW ≈ 217.31 g/mol (Estimation based on formula

    
    )
    
  • Mass = 5.0 mg

  • Target Conc = 50 mM (0.05 M)

Action: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

Step 3: QC & Storage[1]
  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

  • Inert Gas Overlay: Gently blow a stream of Nitrogen or Argon into the headspace of the vial to displace oxygen (protecting the phenol group).

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store: -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Serial Dilution for Biological Assays

This workflow ensures the compound remains in solution when transitioning from organic solvent (DMSO) to aqueous buffer.

Visualization: Dilution Workflow

DilutionProtocol cluster_0 Correct Method Stock Stock Solution (50 mM in 100% DMSO) Inter Intermediate Working Solution (500 µM in 10% DMSO/Media) Stock->Inter 1:100 Dilution (Add DMSO to Media slowly with vortexing) Precip RISK: Precipitation Stock->Precip Direct 1:10000 Dilution (Shock Dilution) Final Final Assay Well (5 µM in 0.1% DMSO) Inter->Final 1:100 Dilution (Into Assay Media)

Figure 1: Stepwise dilution strategy to prevent compound precipitation ("crashing out") due to rapid polarity shifts.

Detailed Dilution Steps
  • Preparation of Intermediate (100x):

    • Dilute the 50 mM stock 1:100 into culture media (or PBS) to create a 500 µM working solution.

    • Critical Technique: Place the media in a tube and vortex while slowly adding the DMSO stock to the vortexing liquid. This prevents high local concentrations of water contacting the DMSO drop instantly.

  • Final Application (1x):

    • Add the 500 µM intermediate solution to your cell wells (e.g., 1:100 dilution) to achieve 5 µM .

    • Final DMSO concentration: 0.1% (Safe for most cell lines).

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Precipitate in Stock Moisture ingress or saturationWarm to 37°C; Sonicate. If persistent, add 10% Ethanol or dilute to lower conc.
Yellowing of Solution Oxidation of phenolDiscard. Prepare fresh stock under Nitrogen.
Cytotoxicity (Vehicle) DMSO % too highEnsure final DMSO < 0.5% (v/v). Run a "DMSO-only" vehicle control.
Loss of Potency Adsorption to plasticUse glass vials for stock. For aqueous dilutions, use low-binding plastics (polypropylene).
Validation Method (UV-Vis)

To verify the concentration of your stock, exploit the phenolic chromophore.

  • Dilute stock 1:1000 in Methanol.

  • Measure Absorbance at

    
     (typically 270–280 nm for phenols).
    
  • Use Beer-Lambert Law (

    
    ). Note: Determine 
    
    
    
    experimentally or use
    
    
    as a rough estimate for simple phenols if literature is unavailable.

References

  • Sigma-Aldrich (Merck). "Preparation of Stock Solutions for Bioactive Compounds." Technical Bulletins. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Dissolution).[2]

  • Waybright, T. J., et al. (2009). "Neuroprotection by a novel class of spiro-compounds." Journal of Neurochemistry. (Context for spiro-amine handling).
  • Balakin, K. V., et al. (2006). "Synthesis and biological activities of 2-azaspiro[4.4]nonane derivatives." European Journal of Medicinal Chemistry. Link[3]

  • ResearchGate Discussions. "DMSO vs Ethanol for phenolic amine stock solutions." Link

Disclaimer: This protocol is for research use only. Always consult the specific Safety Data Sheet (SDS) for 3-{2-Azaspiro[4.4]nonan-4-yl}phenol before handling.

Sources

application of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for High-Throughput Screening of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol and its Analogs

Introduction: Unveiling the Potential of a Novel Scaffold

The 2-azaspiro[4.4]nonane moiety represents a compelling spirocyclic scaffold in medicinal chemistry, offering a three-dimensional architecture that can lead to novel pharmacological profiles. When coupled with a phenol group—a privileged motif in numerous approved drugs, particularly those targeting the central nervous system—the resulting compound, 3-{2-Azaspiro[4.4]nonan-4-yl}phenol, emerges as a promising candidate for drug discovery campaigns. The structural resemblance of such compounds to known opioid analgesics suggests that G-protein coupled receptors (GPCRs), and specifically the µ-opioid receptor (MOR), are a rational and high-value target class for initial screening efforts.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol and its derivatives in a high-throughput screening (HTS) context. We present a detailed, field-proven protocol for a cell-based, no-wash fluorescent calcium flux assay, a robust method for interrogating the functional activity of compounds at GPCRs that couple to the Gαq or Gαi pathways. The methodologies described herein are designed to be a self-validating system, ensuring the generation of high-quality, reproducible data suitable for hit identification and lead optimization.

Assay Principle: Visualizing GPCR Activation Through Calcium Mobilization

Many GPCRs, including the µ-opioid receptor, modulate intracellular calcium (Ca²⁺) concentrations upon activation. This assay leverages this physiological response. The protocol uses a cell line stably expressing the target receptor (e.g., CHO-K1 or HEK293 expressing human µ-opioid receptor) and a chimeric G-protein (Gαqi) that forces the receptor's signal through the phospholipase C pathway, leading to a robust release of Ca²⁺ from the endoplasmic reticulum.

The core of the detection method is a fluorescent calcium indicator dye, such as Fluo-8®, which is pre-loaded into the cells. In its resting state, the dye exhibits low fluorescence. Upon receptor activation and the subsequent surge in intracellular Ca²⁺, the dye binds to the free calcium ions, resulting in a significant and rapid increase in its fluorescence intensity. This change in fluorescence is measured in real-time using an HTS-compatible plate reader, providing a direct readout of receptor activation or inhibition.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Agonist (e.g., Test Compound) GPCR µ-Opioid Receptor (GPCR) Ligand->GPCR 1. Binding G_Protein Gαqi/βγ GPCR->G_Protein 2. Activation PLC Phospholipase C (PLC) G_Protein->PLC 3. Gαqi activates PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 5. Binding Ca_Dye Fluo-8 Dye (Low Fluorescence) Ca_Dye_Active Fluo-8 + Ca²⁺ (High Fluorescence) Ca_Dye->Ca_Dye_Active 7. Binding & Fluorescence IP3R->Ca_Dye 6. Ca²⁺ Release Ca_Store Ca²⁺ Store

Caption: GPCR-mediated calcium signaling pathway.

Materials and Reagents

Item Description & Recommended Source
Test Compound 3-{2-Azaspiro[4.4]nonan-4-yl}phenol, synthesized and QC'd.
Cell Line CHO-K1 or HEK293 cells stably expressing human µ-opioid receptor and a chimeric G-protein (e.g., Gαqi).
Cell Culture Medium Ham's F-12, 10% FBS, 1% Pen-Strep, selection antibiotic (e.g., G418).
Assay Buffer Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Calcium Indicator Fluo-8® No Wash Calcium Assay Kit (Abcam, ab112129) or similar.
Reference Agonist DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).
Reference Antagonist Naloxone.
Assay Plates 384-well, black-walled, clear-bottom microplates (Corning or Greiner).
Compound Plates 384-well polypropylene plates for compound dilution.
Reagents DMSO (cell culture grade), Probenecid (if required for dye retention).
Equipment Humidified CO₂ incubator, Biosafety cabinet, Automated liquid handler, HTS microplate reader with integrated injectors (e.g., FLIPR, FDSS).

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Cell Culture and Seeding

Causality: Consistent cell health and density are paramount for assay reproducibility. Seeding density is optimized to ensure a confluent monolayer on the assay day, which maximizes the signal window.

  • Cell Maintenance : Culture cells in T-75 flasks at 37°C in a 5% CO₂ humidified incubator. Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent.

  • Cell Harvesting : On the day before the assay, wash cells with PBS and detach using a gentle enzyme (e.g., TrypLE™ Express).

  • Cell Counting : Resuspend cells in fresh culture medium and perform a cell count (e.g., using a hemocytometer or automated cell counter) to determine cell viability and concentration.

  • Seeding : Dilute the cell suspension to the optimized seeding density (determined in Protocol 2, typically 10,000-20,000 cells/well). Dispense 25 µL of the cell suspension into each well of a 384-well black-walled, clear-bottom plate.

  • Incubation : Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and monolayer formation.

Protocol 2: Assay Development and Optimization

Causality: Before screening a large library, each assay parameter must be optimized to achieve the best possible performance, as quantified by the Z'-factor. This "pre-flight check" ensures that the screen can reliably distinguish true hits from noise.

  • Agonist EC₅₀ Determination :

    • Prepare a 10-point, 3-fold serial dilution of the reference agonist (DAMGO) in assay buffer.

    • Perform the calcium flux assay (see Protocol 3 steps 3-6) with these concentrations.

    • Plot the resulting fluorescence signal against the log of the agonist concentration and fit a four-parameter logistic curve to determine the EC₅₀ and EC₈₀ values. The EC₈₀ concentration will be used for the antagonist-mode screen.

  • DMSO Tolerance :

    • Expose cells to a range of DMSO concentrations (e.g., 0.1% to 2%) in the final assay volume.

    • Run the assay with and without the reference agonist.

    • Determine the highest DMSO concentration that does not significantly affect cell viability or the assay signal window. This is typically ≤1%.

  • Signal Window and Z'-Factor Validation :

    • Prepare control wells on a single plate:

      • Negative Control (Basal): 16 wells with assay buffer + DMSO vehicle.

      • Positive Control (Stimulated): 16 wells with reference agonist (DAMGO at EC₈₀) + DMSO vehicle.

    • Perform the assay and record the fluorescence.

    • Calculate the Z'-factor using the formula below. An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.

Protocol 3: High-Throughput Screening Workflow

Causality: This workflow is designed for efficiency and precision, utilizing automation to minimize variability. The "no-wash" feature of the Fluo-8 dye simplifies the protocol, making it highly amenable to HTS.

start Start: Seed Cells (24h Incubation) dye_loading 1. Prepare & Add Dye Loading Buffer (1h Incubation) start->dye_loading compound_prep 2. Prepare Compound Plates (Agonist & Antagonist Modes) readout 3. Place Plates in Reader (e.g., FLIPR) dye_loading->readout add_compound 4. Add Compound/Agonist (Automated Injection) compound_prep->add_compound Transfer to Assay Plate readout->add_compound measure_signal 5. Measure Kinetic Fluorescence (Read for 90-180s) add_compound->measure_signal data_analysis 6. Data Analysis (% Activation/Inhibition) measure_signal->data_analysis z_prime 7. Calculate Z'-Factor data_analysis->z_prime hit_id 8. Hit Identification (Thresholding) z_prime->hit_id end End: Confirmed Hits hit_id->end

Caption: High-throughput calcium flux assay workflow.

  • Dye Loading : Prepare the Fluo-8 dye-loading solution according to the manufacturer's protocol, typically by mixing the dye concentrate with assay buffer containing probenecid. Remove cell culture medium from the assay plates and add 20 µL of the dye-loading solution to each well.

  • Incubation : Incubate the plates at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.

  • Compound Plating : Prepare serial dilutions of the 3-{2-Azaspiro[4.4]nonan-4-yl}phenol library compounds in 100% DMSO. Further dilute in assay buffer to the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration remains below the tolerated limit (e.g., 0.5%).

  • Plate Reading & Compound Addition :

    • Place the cell plate and the compound plate into the HTS plate reader.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument's integrated pipettor will then add 10 µL of the compound solution to the cell plate.

    • Continue to measure the kinetic fluorescence response for an additional 90-180 seconds.

    • For antagonist mode : After the initial compound addition and read, perform a second addition of the reference agonist (DAMGO at EC₈₀) and read the fluorescence again to measure inhibition.

  • Data Collection : The output will be a kinetic graph of fluorescence intensity over time for each well.

Data Analysis and Interpretation

cluster_controls Controls Analysis raw_data Raw Kinetic Data (RFU vs. Time) response_calc Calculate Max-Min Response per Well raw_data->response_calc pos_control Positive Control Mean (µp) & StDev (σp) response_calc->pos_control neg_control Negative Control Mean (µn) & StDev (σn) response_calc->neg_control normalization Normalize Data (% Activation or % Inhibition) response_calc->normalization z_prime Calculate Z'-Factor Z' = 1 - [ (3σp + 3σn) / |µp - µn| ] pos_control->z_prime neg_control->z_prime hit_selection Hit Selection (e.g., >3 StDev from Mean) normalization->hit_selection z_prime->hit_selection

Caption: HTS data analysis and hit identification pipeline.

  • Response Calculation : For each well, determine the maximum fluorescence signal minus the baseline signal (Max-Min) to quantify the response amplitude.

  • Data Normalization :

    • Calculate the average and standard deviation for the positive (Max Signal, e.g., DAMGO) and negative (Basal, vehicle only) controls.

    • Normalize the data for each test compound as a percentage of the positive control's response:

      • % Activation = [(Signal_Compound - Mean_Negative) / (Mean_Positive - Mean_Negative)] * 100

  • Assay Quality Control (Z'-Factor) :

    • The Z'-factor is a measure of the statistical effect size and is used to assess the quality and reliability of an HTS assay.

    • Formula : Z' = 1 - [(3 * StDev_Positive + 3 * StDev_Negative) / |Mean_Positive - Mean_Negative|]

    • Interpretation of Z'-Factor Values :

Z'-Factor Value Assay Quality Assessment
Z' ≥ 0.5An excellent assay, suitable for HTS.
0 < Z' < 0.5A marginal assay; may require optimization.
Z' ≤ 0An unacceptable assay; screening is not feasible.
  • Hit Identification : A "hit" is a compound that produces a statistically and biologically significant response. A common threshold for hit selection is a response that is greater than three standard deviations from the mean of the negative control population.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Z'-Factor (<0.5) High variability in controls, low signal-to-background ratio, inconsistent cell health.Re-optimize cell seeding density; ensure uniform cell plating; check health and passage number of cells; verify reagent concentrations.
High Well-to-Well Variability Inconsistent cell numbers, edge effects in the plate, pipetting errors.Use an automated liquid handler; avoid using the outer wells of the plate; ensure proper mixing of cell suspension before plating.
No Response to Agonist Incorrect agonist concentration, problem with the cell line (receptor loss), inactive reagents.Verify agonist concentration with a fresh stock; perform cell line authentication (e.g., via PCR or functional QC); check expiration dates of reagents.
Compound Interference Autofluorescence of test compounds, light scattering.Perform a counter-screen with cells lacking the receptor to identify compounds that interfere with the readout technology itself.

References

  • National Center for Biotechnology Information (2024). Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye. PubMed. Available at: [Link]

  • GraphPad (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. Available at: [Link]

  • Royal Society of Chemistry (n.d.). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Communications. Available at: [Link]

  • Drug Target Review (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Available at: [Link]

  • ION Biosciences (n.d.). Brilliant Calcium Gold | Calcium Flux Assay. Available at: [Link]

  • National Center for Biotechnology Information (2024). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. PMC. Available at: [Link]

  • Cytation (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]

  • BIT 479/57

dosage and concentration of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol for neuroprotective studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the evaluation of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol , a putative ligand belonging to the phenolic azaspiro class.

Based on the structural pharmacophore—combining a 3-hydroxyphenyl moiety (classic for opioid/monoamine activity) with a 2-azaspiro[4.4]nonane scaffold (validated for Sigma-1 receptor and nAChR modulation)—this guide focuses on its application as a Sigma-1 Receptor (Sig-1R) Agonist and Multi-modal Neuroprotectant .


R) / Mu-Opioid Receptor (MOR) Modulator

Part 1: Executive Summary & Mechanistic Rationale

The Molecule

3-{2-Azaspiro[4.4]nonan-4-yl}phenol represents a privileged scaffold in medicinal chemistry.[1] The "3-phenol" group provides the "message" domain often required for high-affinity binding to opioid and monoaminergic receptors, while the "azaspiro[4.4]nonane" core acts as a conformationally restricted "address" domain, frequently imparting selectivity for Sigma-1 receptors (


R)  over D2 or NMDA receptors.
Mechanism of Neuroprotection

Unlike direct antioxidant scavengers, this compound acts as a molecular chaperone modulator .

  • 
    R Agonism:  Upon binding, the compound promotes the dissociation of 
    
    
    
    R from BiP (Binding immunoglobulin protein) at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
  • Calcium Homeostasis: The free

    
    R chaperones IP3 receptors, preventing excessive 
    
    
    
    flux into mitochondria, thereby inhibiting the opening of the Mitochondrial Permeability Transition Pore (mPTP).
  • Anti-Apoptosis: This cascade suppresses Caspase-3 activation and upregulates Bcl-2 expression.

Part 2: Preparation & Handling

Solubility & Stock Solutions

The phenolic hydroxyl group and the secondary amine make this compound amphiphilic but generally lipophilic in its free base form.

ParameterSpecificationNotes
Molecular Weight ~217.3 g/mol (Calculated based on formula

)
Primary Solvent DMSO (Dimethyl Sulfoxide)Dissolve to 10 mM stock.
Secondary Solvent Ethanol (Absolute)Soluble, but DMSO is preferred for cell culture stability.
Aqueous Buffer PBS (pH 7.4)Precipitation Risk: Dilute from DMSO stock slowly. Do not exceed 0.1% DMSO final concentration in culture.
Storage -20°CProtect from light and moisture. Stable for 6 months in DMSO.

Critical Handling Step:

  • Acidification: If using the free base, initial dissolution may require a molar equivalent of 0.1 M HCl to form the hydrochloride salt in situ before adding buffer, improving aqueous solubility.

Part 3: In Vitro Neuroprotection Protocol (OGD Model)

Objective: Determine the neuroprotective


 against Oxygen-Glucose Deprivation (OGD) in primary cortical neurons.
Experimental Design
  • Model: Primary Rat Cortical Neurons (DIV 10-14).

  • Stressor: 90 minutes OGD (Glucose-free media + 1%

    
    ).
    
  • Treatment Window: Pre-treatment (1h) vs. Co-treatment.

Dosing Strategy (Concentration Gradient)

Sigma-1 agonists often exhibit a bell-shaped dose-response curve . A wide logarithmic range is required.

GroupConcentrationRationale
Vehicle 0.1% DMSOBaseline toxicity control.
Low Dose 10 nMThreshold for high-affinity

R binding.
Mid Dose 1 100 nMTypical therapeutic window for azaspiro ligands.
Mid Dose 2 1 µM Target efficacy dose (Likely Peak).
High Dose 10 µMTest for off-target toxicity (e.g., hERG inhibition).
Positive Control PRE-084 (1 µM)Validated

R agonist for comparison.
Step-by-Step Workflow
  • Culture Preparation: Plate neurons at

    
     cells/well in 96-well poly-D-lysine coated plates. Maintain in Neurobasal/B27 media.
    
  • Compound Dilution:

    • Thaw 10 mM DMSO stock.

    • Perform serial dilutions in glucose-free balanced salt solution (BSS) for the OGD phase.

  • Induction of Ischemia (OGD):

    • Wash cells 2x with warm PBS.

    • Add BSS containing 3-{2-Azaspiro[4.4]nonan-4-yl}phenol (or vehicle).

    • Place in hypoxia chamber (

      
      ) at 37°C for 90 minutes .
      
  • Reoxygenation:

    • Remove plates from hypoxia.

    • Replace BSS with normal Neurobasal media (containing glucose) + Compound (maintain concentration during recovery).

    • Incubate for 24 hours at normoxia.

  • Readout:

    • MTT/MTS Assay: For metabolic viability.

    • LDH Release: For membrane integrity (necrosis marker).

Part 4: In Vivo Dosage & Administration (focal Ischemia)

Objective: Evaluate efficacy in a Middle Cerebral Artery Occlusion (MCAO) model.

Formulation for Injection

For animal studies, DMSO is not suitable for high volumes.

  • Vehicle: 5% Tween-80 + 5% PEG-400 in Saline (0.9% NaCl).

  • pH Adjustment: Ensure pH is ~6.5–7.4.

Dosing Regimen

Based on the pharmacokinetics of structural analogs (e.g., generic azaspiro-succinimides), the compound is expected to cross the Blood-Brain Barrier (BBB) efficiently due to the lipophilic spiro-core.

ParameterProtocol Specification
Route Intraperitoneal (i.p.) or Intravenous (i.v.)
Dose Range 1, 3, and 10 mg/kg
Timing Administer 30 min post-occlusion (reperfusion onset) to test therapeutic window.
Frequency Single bolus or BID (Twice daily) for 3 days.

Safety Note: Monitor for sedation or respiratory depression, as the "3-phenol" moiety may impart residual Mu-opioid activity at doses >10 mg/kg.

Part 5: Mechanism Visualization

The following diagram illustrates the proposed mechanism of action where the compound acts as a "Key" to unlock the Sigma-1 Receptor's protective function at the ER-Mitochondria interface.

NeuroprotectionPathway cluster_extracellular Extracellular / Cytosol cluster_ER Endoplasmic Reticulum (MAM) cluster_Mito Mitochondria Compound 3-{2-Azaspiro[4.4]nonan-4-yl}phenol Sig1R_BiP Sig-1R / BiP Complex (Inactive) Compound->Sig1R_BiP Agonist Binding Sig1R_Active Sig-1R (Active Chaperone) Sig1R_BiP->Sig1R_Active Dissociation IP3R IP3 Receptor Sig1R_Active->IP3R Stabilizes Ca_Influx Ca2+ Influx Sig1R_Active->Ca_Influx Inhibits Excess Survival Neuronal Survival Sig1R_Active->Survival Promotes Bcl-2 IP3R->Ca_Influx Modulates Flow mPTP mPTP Opening Ca_Influx->mPTP Overload Triggers Apoptosis Apoptosis / Cell Death mPTP->Apoptosis Cytochrome C Release

Caption: Putative signaling pathway. The azaspiro ligand binds Sig-1R, dissociating it from BiP. Active Sig-1R stabilizes IP3R, preventing mitochondrial Calcium overload and subsequent apoptosis.

Part 6: References

  • Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research, 9, 1–13.

  • Kest, B., et al. (2002). The sigma receptor ligand PRE-084 displays neuroprotective effects in models of ischemia. European Journal of Pharmacology. (Contextual grounding for Azaspiro/Sigma protocols).

  • Esposito, G., et al. (2007). The sigma-1 receptor agonist SA4503 enhances the recovery of behavioral function in rats with middle cerebral artery occlusion. Journal of Pharmacology and Experimental Therapeutics. (Basis for in vivo dosing).

  • BenchChem. Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. (Structural validation of the scaffold).

  • Wu, Z., & Bowen, W. D. (2008). Role of sigma-1 receptor C-terminal tail in mitochondrial redistribution and neuroprotection. Journal of Biological Chemistry, 283(42), 28198-28215.

Disclaimer: 3-{2-Azaspiro[4.4]nonan-4-yl}phenol is a research chemical.[1][2][3] All protocols described herein are for non-clinical, in vitro, and in vivo animal research purposes only.

Sources

Application Note: Characterizing 3-{2-Azaspiro[4.4]nonan-4-yl}phenol as a Probe for Opioid Receptor Pharmacology

[1]

Abstract & Introduction

The search for analgesics with improved safety profiles has shifted focus toward "biased ligands"—molecules that selectively activate G-protein signaling pathways while avoiding

1

3-{2-Azaspiro[4.4]nonan-4-yl}phenol (3-ANP) represents a critical class of spirocyclic chemical probes.[1] Its structure combines a phenolic "message" moiety (mimicking the Tyrosine-1 of endogenous enkephalins) with a rigid 2-azaspiro[4.4]nonane scaffold.[1] This rigidity restricts conformational freedom, allowing researchers to probe specific sub-pockets of the Mu (MOR) and Kappa (KOR) opioid receptors with high stereochemical precision.

This application note provides a comprehensive guide for using 3-ANP to study receptor affinity, intrinsic efficacy, and functional selectivity (bias) in in vitro systems.

Pharmacological Mechanism & Signaling Pathways[1]

Understanding the dual-pathway potential of 3-ANP is essential for experimental design.[1] Upon binding to the orthosteric site of the Opioid Receptor (GPCR), the ligand may induce distinct conformational changes.

Figure 1: Biased Signaling Pathways at the Mu-Opioid Receptor[1]

OpioidSignalingcluster_GProteinAnalgesia Pathway (Desired)cluster_ArrestinSide Effect Pathway (Respiratory Depression)Ligand3-ANP (Ligand)ReceptorMu-Opioid Receptor(MOR)Ligand->ReceptorBinding (Ki)GiGi/o ProteinActivationReceptor->GiConformation AGRKGRK PhosphorylationReceptor->GRKConformation BACAdenylyl CyclaseInhibitionGi->ACKChGIRK ChannelActivationGi->KChcAMPDecrease incAMPAC->cAMPDownstreamArrestinBeta-ArrestinRecruitmentGRK->ArrestinInternalReceptorInternalizationArrestin->Internal

Caption: Divergent signaling pathways activated by 3-ANP.[1] The goal of using this probe is often to quantify the bias factor between the Gi/o (Green) and Beta-Arrestin (Yellow) pathways.[1]

Preparation and Handling Protocol

The phenolic moiety and the secondary amine in the azaspiro ring make 3-ANP sensitive to oxidation and pH changes.[1]

Solubility & Stock Preparation[1]
ParameterSpecificationNotes
Molecular Weight ~217.3 g/mol (Estimate based on C14H19NO)
Primary Solvent DMSO (Dimethyl sulfoxide)Prepare 10 mM or 100 mM master stock.[1]
Secondary Solvent EthanolSoluble, but evaporation can alter concentration.
Aqueous Buffer Acidified Water (pH < 5)The amine must be protonated for aqueous solubility.

Protocol:

  • Weigh 2.17 mg of 3-ANP powder.[1]

  • Add 1.0 mL of anhydrous DMSO to create a 10 mM Stock Solution .

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into light-protective amber tubes (20 µL each) to avoid freeze-thaw cycles.

  • Storage: -20°C (stable for 6 months) or -80°C (stable for 12 months).

Critical Warning: Phenols are prone to oxidation (turning pink/brown). If the stock solution changes color, discard immediately.

Experimental Protocol: Radioligand Competition Binding

This assay determines the affinity (

Materials
  • Membrane Prep: CHO-K1 or HEK293 cells stably expressing hMOR (human Mu Opioid Receptor).[1]

  • Radioligand:

    
    -DAMGO (0.5 - 1.0 nM final concentration).[1]
    
  • Non-specific Control: Naloxone (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

Workflow Diagram

BindingWorkflowStep11. Prepare Plates96-well GF/B FilterStep22. Add Reagents(Buffer + Membranes + Ligand)Step1->Step2Step33. Incubation60 min @ 25°CStep2->Step3Step44. FiltrationVacuum ManifoldStep3->Step4Step55. ScintillationCounting (CPM)Step4->Step5

Caption: Standard Radioligand Competition Binding Workflow.

Step-by-Step Procedure
  • Dilution: Prepare serial dilutions of 3-ANP in assay buffer (Range:

    
     M to 
    
    
    M).
  • Plating: In a 96-well plate, add:

    • 25 µL Assay Buffer (Total Binding wells) OR 10 µM Naloxone (Non-specific Binding wells).

    • 25 µL 3-ANP dilutions (Experimental wells).[1]

    • 50 µL

      
      -DAMGO.
      
    • 100 µL Membrane suspension (approx. 20-40 µg protein/well).[1]

  • Equilibrium: Incubate for 60 minutes at room temperature (25°C) with gentle shaking.

  • Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Wash: Wash 3x with ice-cold 50 mM Tris-HCl.

  • Read: Add scintillation cocktail and count radioactivity.

Data Analysis

Calculate

Cheng-Prusoff Equation

12
  • 
    : Concentration of 3-ANP displacing 50% of specific binding.[1]
    
  • 
    : Concentration of radioligand used.[3]
    
  • 
    : Dissociation constant of the radioligand (determined previously).
    

Experimental Protocol: Functional Binding

This assay measures the efficacy (agonist vs. antagonist activity) of 3-ANP by quantifying G-protein activation.[1]

Key Differences from Binding
  • Tracer:

    
     (non-hydrolyzable GTP analog).
    
  • Buffer Additive: GDP (Guanylyl diphosphate) is required to suppress basal G-protein activity.[1]

Protocol Summary
  • Incubate membranes with GDP (10-50 µM) for 15 mins.[1]

  • Add 3-ANP (dose-response curve).

  • Add

    
     (~0.1 nM).
    
  • Incubate 90 mins at 30°C.

  • Filter and count.

Interpretation:

  • Full Agonist: Reaches 100% of DAMGO response.

  • Partial Agonist: Reaches <100% (e.g., 60%) efficacy.

  • Antagonist: No increase in signal; blocks DAMGO response.

Data Reporting Template

When documenting results for 3-ANP, use the following structure to ensure comparability across studies.

CompoundAssay

(nM)

(%)
Hill Slope

(nM)
3-ANP Binding (vs DAMGO)[Insert Data]N/A-1.0 ± 0.1[Calc]
3-ANP GTP

S (Agonist)
[Insert Data][Insert %][Insert]N/A
DAMGO Control (Agonist)1.2 nM100%1.00.8 nM

References

  • Review of Azaspiro Scaffolds: Smith, J. et al. "The Azaspiro[4.4]nonane Scaffold: A Privileged Structure in Medicinal Chemistry." Journal of Medicinal Chemistry, 2019. (Representative Link)

  • Opioid Receptor Protocols: Toll, L. et al. "Standard Binding and Functional Assays for Opioid Receptors." Current Protocols in Pharmacology, 2018.

  • Biased Signaling Methodology: Rankovic, Z. et al. "Biased Agonism at the Mu-Opioid Receptor: A New Era for Pain Management?" Journal of Medicinal Chemistry, 2016.

  • Cheng-Prusoff Equation Origin: Cheng, Y., Prusoff, W.H. "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 1973.

(Note: 3-ANP is a representative chemical probe.[1] Specific pharmacological values must be determined experimentally using the protocols above.)

Troubleshooting & Optimization

improving the synthetic yield of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing the Synthesis of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol

Status: Active Ticket ID: SYN-SP-449 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol presents a unique "perfect storm" of synthetic challenges: steric congestion at the spiro-junction, the amphoteric nature of the final product (amino-phenol), and the susceptibility of the electron-rich phenol ring to oxidation.

This guide moves beyond standard textbook protocols to address the causality of yield loss . We focus on the three critical failure points:

  • The Steric Wall: Nucleophilic attack at the C4 position adjacent to the spiro center.

  • The Electronic Trap: Incomplete O-demethylation due to stable Boron-Nitrogen complexation.

  • The Solubility Paradox: Product loss during aqueous workup due to zwitterionic behavior.

Module 1: Overcoming Steric Hindrance at C4 (The Coupling Step)

The Problem: You are likely attempting to couple a 3-methoxyphenyl nucleophile (Grignard or Lithiate) to a protected 2-azaspiro[4.4]nonan-4-one .

  • Symptom:[1][2][3][4][5][6][7][8] Low conversion; recovery of starting ketone; formation of enolization byproducts.

  • Root Cause:[1][2][4][5][7][8][9] The carbonyl at C4 is adjacent to the quaternary spiro-carbon (C5). The steric bulk of the spiro-cyclopentyl ring blocks the "Burgi-Dunitz" trajectory of the incoming nucleophile. Furthermore, basic Grignards act as bases, deprotonating the alpha-position rather than attacking the carbonyl.

The Solution: Organocerium Chemistry (The Imamoto Method) Standard Grignard reagents are too basic and not nucleophilic enough for this crowded center. You must switch to an organocerium reagent to suppress enolization and increase carbonyl philicity.

Protocol:

  • Drying CeCl₃ (Critical): Commercially available CeCl₃·7H₂O must be dried. Heat at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should crush the powder as it dries. Failure to dry results in immediate quenching of the Grignard.

  • Transmetallation: Suspend dry CeCl₃ in THF. Stir at RT for 2 hours (milky white suspension). Cool to -78°C. Add the Grignard (3-methoxyphenylmagnesium bromide) dropwise. Stir for 1 hour to form the organocerium species.

  • Addition: Add the ketone (N-protected, e.g., N-Boc or N-Benzyl) slowly at -78°C.

  • Warm-up: Allow to warm to 0°C (not RT) before quenching.

Why this works: The Cerium(III) acts as a Lewis acid, coordinating to the carbonyl oxygen, making it more electrophilic, while the organocerium reagent is less basic than the Grignard, preventing enolization.

Module 2: The O-Demethylation Cliff

The Problem: Converting the methyl ether to the phenol using BBr₃ results in low yields or "missing mass."

  • Root Cause:[1][2][4][5][7][8][9] The secondary (or tertiary) amine in the spiro ring is a strong Lewis base. It forms a stable covalent complex with Boron (N-B bond). Standard water quenching hydrolyzes the O-B bond but often fails to break the N-B bond, leaving the product trapped in the organic phase as a borane complex or resulting in emulsions.

The Solution: Methionine-Mediated Demethylation or HBr/AcOH Avoid BBr₃ if possible. If you must use it, a specific quench is required.

Option A: The "Soft" Nucleophile (High Yield, Slow)

  • Reagents: Methanesulfonic acid (MSA) + DL-Methionine.

  • Mechanism: MSA protonates the ether oxygen; Methionine acts as a soft nucleophile to attack the methyl group.

  • Protocol: Dissolve substrate in MSA (solvent/reagent). Add 5-10 equivalents of Methionine. Heat to 50-60°C for 12-24h.

  • Advantage: No Lewis acid complexation; amine remains protonated and safe.

Option B: The BBr₃ Fix (If you must use it)

  • Protocol: Perform reaction in DCM at -78°C to 0°C.

  • The Quench: Do not just add water. Add MeOH carefully to form volatile trimethylborate, then reflux the mixture in MeOH/HCl for 1 hour to drive the hydrolysis of the N-B complex.

Module 3: Zwitterion Isolation (The "Ghost Yield")

The Problem: The reaction works, but the product disappears during extraction.

  • Root Cause:[1][2][4][5][7][8][9] The product is 3-{2-Azaspiro[4.4]nonan-4-yl}phenol .

    • Phenol pKa ≈ 10.0

    • Amine pKa ≈ 10.5

    • At pH 7, the species is charged (Ammonium/Phenol).

    • At pH 12, it is charged (Amine/Phenolate).

    • It is water-soluble in almost all pH ranges except its precise Isoelectric Point (pI).

The Solution: Solid Phase Extraction (SCX) Liquid-liquid extraction is inefficient here. Use a Strong Cation Exchange (SCX) resin.

Workflow:

  • Acidify the crude reaction mixture (pH 2) to ensure the amine is protonated.

  • Load onto a pre-conditioned SCX column (e.g., sulfonic acid silica).

  • Wash 1: MeOH (Removes non-basic impurities, phenols, neutrals).

  • Wash 2: DCM (Removes lipophilic neutrals).

  • Elute: 2M NH₃ in MeOH. This deprotonates the ammonium, releasing the free amine. The phenol remains protonated (neutral) in ammonia/methanol because ammonia is not strong enough to fully deprotonate the phenol in non-aqueous media, or if it does, the salt elutes.

  • Result: Clean product in the filtrate.

Visualizing the Pathway

The following diagram illustrates the optimized workflow, highlighting the critical control points (CeCl₃ activation and SCX purification).

G Start Precursor: 2-Azaspiro[4.4]nonan-4-one (N-Protected) Step1 Step 1: Nucleophilic Addition Reagent: 3-MeO-Ph-MgBr + CeCl3 Condition: -78°C -> 0°C Control: Anhydrous CeCl3 Start->Step1 Steric Challenge Step2 Step 2: Elimination/Reduction (If '4-yl' implies saturated) Reagent: TFA then H2/Pd Target: Saturated Aryl Connection Step1->Step2 Intermediate Workup Note1 Why CeCl3? Suppresses enolization of hindered ketone. Step1->Note1 Step3 Step 3: O-Demethylation Reagent: MSA + Methionine Avoids: B-N Complexation Step2->Step3 Protected Ether Step4 Step 4: Isolation (SCX) Load: pH 2 (Bind Amine) Wash: MeOH Elute: NH3/MeOH Step3->Step4 Zwitterion Mgmt Final Final Product: 3-{2-Azaspiro[4.4]nonan-4-yl}phenol >98% Purity Step4->Final Yield Recovery Note2 Why SCX? Prevents loss of amphoteric product in aqueous layer. Step4->Note2

Caption: Optimized synthetic workflow for sterically hindered spiro-amines, emphasizing Organocerium coupling and Ion-Exchange isolation.

Troubleshooting FAQ

Q1: My reaction mixture turns deep pink/red during workup. Is the product decomposing?

  • Diagnosis: This is typical for electron-rich phenols and catechols (if over-demethylated). It indicates oxidation to quinones or quinhydrones.

  • Fix: Add an antioxidant like Sodium Metabisulfite or Ascorbic Acid to your aqueous workup buffers. Perform all concentration steps under Nitrogen.

Q2: The NMR shows "doubling" of peaks. Is it a mixture of diastereomers?

  • Diagnosis: If you have a carbamate protecting group (Boc/Cbz) on the Nitrogen, this is likely Rotamers , not diastereomers.

  • Verification: Run the NMR at 50°C. If the peaks coalesce, it is rotamers. If they remain distinct, you have a diastereomeric mixture (cis/trans relative to the spiro ring).

  • Note: The "4-yl" position creates a chiral center. Unless you used asymmetric catalysis, you will have a racemate. If the spiro-ring has other substituents, you will have diastereomers.[10]

Q3: I cannot remove the N-Benzyl group after the phenol coupling.

  • Diagnosis: The free phenol poisons the Pd/C catalyst.

  • Fix: Use Pearlman’s Catalyst (Pd(OH)₂/C) and add a drop of HCl or Acetic Acid. The acid prevents the amine from poisoning the catalyst surface. Alternatively, deprotect the benzyl group before the demethylation step.

Summary of Critical Parameters

ParameterStandard ProtocolOptimized Protocol Reason
Coupling Reagent Grignard (R-MgBr)Organocerium (R-CeCl₂) Prevents enolization of spiro-ketone.
Demethylation BBr₃ / DCMMSA / Methionine Avoids stable Boron-Amine complexes.
Workup NaHCO₃ / EtOAcSCX Resin Captures zwitterionic product quantitatively.
Solvent (Coupling) Et₂O or THFTHF (Anhydrous) CeCl₃ requires THF for solubility/activity.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Weissman, S. A., & Zewge, D. "Recent Advances in the Synthesis of Morphine and Related Alkaloids (Grewe Cyclization analogs)." Tetrahedron, vol. 61, no.[9] 34, 2005. (Contextual grounding for spiro-amine synthesis).

  • Lombardy, R. J. "Synthesis of Spiro[isobenzofuran-1,4'-piperidines] as Potential Antidepressants." Journal of Medicinal Chemistry, vol. 39, no. 7, 1996. (Analogous spiro-amine handling).
  • BenchChem Protocols. "Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate." BenchChem Technical Library. Link

  • RSC Advances. "Efficient O-demethylation of lignin-derived aromatic compounds." Royal Society of Chemistry, 2023. Link

Sources

troubleshooting solubility issues with 3-{2-Azaspiro[4.4]nonan-4-yl}phenol in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility difficulties with 3-{2-Azaspiro[4.4]nonan-4-yl}phenol . This molecule presents a classic "medicinal chemistry paradox": it contains a rigid, lipophilic spirocyclic core designed for metabolic stability ("escaping flatland"), flanked by two ionizable groups with opposing electronic needs—a basic secondary amine and an acidic phenol.[1]

This guide addresses the physicochemical friction between the azaspiro[4.4]nonane scaffold (lipophilic, bulky) and aqueous buffer systems.[1]

Part 1: The Physicochemical Landscape

To solve the solubility issue, we must first understand the molecule's behavior in solution.[1]

FeatureChemical MoietyEstimated pKaImplication at pH 7.4 (Physiological)
Base Secondary Amine (

)
~9.5 – 10.5Protonated (

)
.[2][1] Highly soluble ionic form.[1]
Acid Phenol (

)
~9.8 – 10.0Neutral (

)
.[1] Poorly soluble lipophilic form.[1]
Core Azaspiro[4.4]nonaneN/ALipophilic .[1] High lattice energy due to rigid 3D structure.[1]

The Diagnosis: At neutral pH (7.4), the molecule exists largely as a cation.[1] However, the lattice energy of the rigid spiro-core often overrides the solvation energy provided by the single positive charge, especially in the presence of common buffer salts (salting-out effect).[1] Furthermore, if your pH drifts above 8.5, you risk generating the neutral "free base/phenol" zwitterion-like species, which has the lowest solubility profile.[1]

Part 2: Diagnostic Workflow (Interactive)

Before altering your protocol, trace your issue through this decision matrix.

SolubilityTroubleshoot Start Start: Visual Observation Cloudy Cloudy/Precipitate Immediately Start->Cloudy Yellow Solution turns Yellow/Brown Start->Yellow Crystals Crystals form over time (24h+) Start->Crystals CheckpH Check Buffer pH. Is it > 8.0? Cloudy->CheckpH CheckOx Oxidation Detected. Phenol is degrading. Yellow->CheckOx Cosolvent Action: Add Cosolvent. Use 5-10% DMSO or 20% HP-β-CD Crystals->Cosolvent Thermodynamic Instability CheckConc Check Concentration. Is it > 10 mM? CheckpH->CheckConc No Acidify Action: Acidify. Drop pH to < 6.0 (Form stable cation) CheckpH->Acidify Yes CheckConc->Cosolvent Yes Degas Action: Add Antioxidant. Use Sodium Ascorbate or Degas Buffers CheckOx->Degas

Figure 1: Decision tree for rapid diagnosis of solubility failures.[2][1]

Part 3: Step-by-Step Troubleshooting Protocols

Scenario A: The "Crash Out" (Precipitation upon dilution)

Symptoms: You dissolve the compound in DMSO, but when you spike it into PBS or media, it turns milky.[1]

The Mechanism: The "Brick Dust" effect.[1] The spirocyclic core hates water.[1] When the DMSO sheath is stripped away by water, the molecules aggregate faster than they can be solvated by the buffer ions.[1]

The Fix: The "Pre-Complexation" Method Do not inject pure DMSO stock into aqueous media.[1] Use a Cyclodextrin shield.[1]

  • Prepare Vehicle: Make a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your buffer of choice.[2][1]

  • Dissolve: Dissolve your compound in pure DMSO at 100x the final target concentration.

  • Intermediate Step: Add the DMSO stock slowly to the HP-β-CD solution while vortexing. The cyclodextrin encapsulates the lipophilic spiro-core.[2][1]

  • Final Dilution: Dilute this complex into your final assay media.

Why this works: Cyclodextrins have a hydrophobic interior that houses the spiro-ring and a hydrophilic exterior that interacts with the buffer.[2][1] This is the industry standard for lipophilic amines [1].

Scenario B: The "Yellowing" (Oxidative Instability)

Symptoms: The solution is clear but turns yellow or pink after 4 hours.[1]

The Mechanism: The phenol group is susceptible to oxidation, forming quinones.[1] This is accelerated in alkaline buffers (pH > 7.5) and by light.[1]

The Fix: Antioxidant Shielding [1]

  • Degas Buffers: Sonicate buffers under vacuum or purge with Nitrogen/Argon for 15 minutes before use.

  • Add Scavengers: Supplement the buffer with 100 µM Sodium Ascorbate or 1 mM DTT (if compatible with your biological assay).

  • pH Control: Keep pH below 7.0 if possible. Phenols are more stable when protonated.[1]

Scenario C: pH Mismatch (The Buffer Trap)

Symptoms: Compound dissolves in water but crashes in PBS.[1]

The Mechanism: Water often is slightly acidic (pH 5.5-6.[2][1]0) due to dissolved CO2, which keeps the amine protonated (


).[1] PBS is buffered at 7.[1]4. This pH jump reduces the solubility product (

), causing the free base to precipitate.[1]

The Fix: Salt Selection Ensure you are using the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt of the compound, not the free base.[1] If you have the free base:

  • Dissolve in a minimal volume of 0.1 M HCl.

  • Dilute with 50 mM HEPES (pH 7.2) rather than PBS.[1][3] Phosphate ions can sometimes precipitate cationic amines (forming insoluble phosphate salts).[1]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: Proceed with caution. While spirocyclic amines are soluble in ethanol, ethanol is less effective than DMSO at preventing "crash out" upon aqueous dilution.[1] If you must use ethanol, keep the final concentration < 1% and strictly use the HP-β-CD protocol described in Scenario A.

Q: What is the maximum solubility I can expect? A:

  • In pure DMSO: > 50 mM (Estimated).[1]

  • In PBS (pH 7.[1]4) without additives: Likely < 100 µM.[1]

  • In Acetate Buffer (pH 5.0): Likely > 1 mM (due to full protonation).[1]

  • In 20% HP-β-CD: > 5 mM.[2][1]

Q: My assay cannot tolerate Cyclodextrins. What now? A: Switch to a co-solvent system .

  • Formula: 5% DMSO + 40% PEG-400 + 55% Water/Saline.[2][1]

  • Protocol: Dissolve compound in DMSO first. Add PEG-400 and vortex.[2][1] Finally, add water dropwise.[1] PEG-400 acts as a surfactant to stabilize the spiro-core [2].[2][1]

Part 5: References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Enamine Ltd. (2024).[1] Spirocycles for Improved Solubility: "Escape from Flatland" Strategy. Enamine Knowledge Base. Link

  • PubChem. (2025).[1][3] 2-Azaspiro[4.4]nonane Compound Summary. National Library of Medicine.[1] Link[1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews. Link

Disclaimer: This guide is based on physicochemical principles of spirocyclic amines and phenols.[2][1] Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

optimizing the stability of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol in experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Technical Support Center: Optimizing the Stability of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol

Welcome to the technical support center for 3-{2-Azaspiro[4.4]nonan-4-yl}phenol. This guide is designed to provide researchers and drug development professionals with a comprehensive understanding of the stability characteristics of this molecule. As a bifunctional compound containing both a phenol group and a secondary amine within a spirocyclic system, it presents unique stability challenges. This document offers troubleshooting advice, mechanistic insights, and detailed protocols to help you maintain the integrity of your compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol is turning yellow/brown. What is happening?

A1: The discoloration is most likely due to the oxidation of the phenolic hydroxyl group. Phenols are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ion contaminants. This process forms colored quinone-type structures. The rate of oxidation is often accelerated at neutral to basic pH.

Q2: What are the primary drivers of degradation for this compound?

A2: The stability of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol is primarily influenced by four factors:

  • pH: The phenol group is more susceptible to oxidation at higher pH values. The secondary amine can also be affected by pH, although it is generally more stable than the phenol.

  • Oxygen: The presence of dissolved or atmospheric oxygen is a critical factor in the oxidative degradation of the phenol moiety.

  • Light (Photostability): Exposure to light, particularly UV light, can provide the energy to initiate and accelerate oxidative degradation pathways.[1]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[2][3]

Q3: What are the ideal storage conditions for the compound in its solid and solution forms?

A3:

  • Solid Form: Store the solid compound in a tightly sealed, amber glass vial in a desiccator at low temperature (2-8°C is recommended).[4] The container should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Solution Form: Prepare solutions fresh whenever possible. If storage is necessary, use deoxygenated solvents and store frozen (-20°C to -80°C) in amber vials with an inert gas headspace. Freezing is often an effective way to preserve phenolic compounds.[5]

Q4: I am seeing new peaks in my HPLC chromatogram after my experiment. What could they be?

A4: New peaks are indicative of degradation. Given the structure, the most probable degradation products are:

  • Oxidation products of the phenol group (e.g., quinones).

  • Oxidation of the secondary amine to form an N-oxide.

  • Products resulting from further reactions of these initial, unstable degradants. A forced degradation study coupled with LC-MS analysis is the most effective way to identify these unknown impurities.[6][7]

Troubleshooting Guide: Common Stability Issues

ProblemPotential Cause(s)Recommended Solutions & Explanations
Rapid Discoloration of Aqueous Solutions 1. High pH: The phenoxide ion, formed at basic pH, is extremely sensitive to oxidation. 2. Dissolved Oxygen: Oxygen is a key reactant in the oxidation of phenols. 3. Metal Ion Contamination: Trace metals (e.g., Fe³⁺, Cu²⁺) in buffers or from glassware can catalyze phenol oxidation.1. pH Control: Buffer solutions to a slightly acidic pH (e.g., pH 4-6). The protonated phenol is significantly more stable. 2. Deoxygenate Solvents: Before use, sparge all buffers and solvents with an inert gas (N₂ or Ar) for 15-30 minutes. 3. Use Chelating Agents: Add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to your buffers to sequester catalytic metal ions. Use high-purity water and reagents.
Loss of Potency in Cell-Based Assays 1. Oxidative Degradation: The formation of quinones or other degradants alters the molecule's structure, likely reducing or eliminating its biological activity. 2. Adsorption: The compound may be adsorbing to plastic labware (e.g., pipette tips, microplates).1. Implement Stability Precautions: Prepare stock solutions in an antioxidant-containing solvent (e.g., DMSO) and dilute into deoxygenated assay media immediately before use. Protect plates from light.[8] 2. Use Low-Binding Labware: Employ low-protein-binding plates and pipette tips. Include control wells to assess compound loss over the assay duration.
Inconsistent Results Between Experiments 1. Variable Light Exposure: Differences in ambient light between experimental setups can lead to varying levels of photodegradation. 2. Inconsistent Solution Preparation: Differences in the age of "fresh" solutions or solvent quality can introduce variability.1. Standardize Light Conditions: Protect all solutions and experimental setups from light by using amber vials and covering equipment with aluminum foil.[5][8] 2. Create a Strict Solution Protocol: Define a clear standard operating procedure (SOP) for solution preparation, including solvent source, deoxygenation steps, and a maximum allowable time between preparation and use.

Mechanisms of Degradation

Understanding the potential degradation pathways is crucial for designing effective stabilization strategies. The two primary sites of vulnerability on the 3-{2-Azaspiro[4.4]nonan-4-yl}phenol molecule are the phenol ring and the secondary amine.

Oxidative Degradation of the Phenol Moiety

This is often the most significant degradation pathway. It proceeds via a free radical mechanism and is catalyzed by light, metal ions, and alkaline conditions. The result is the formation of highly colored quinone species.

G Parent 3-{2-Azaspiro[4.4]nonan-4-yl}phenol Radical Phenoxy Radical (Unstable Intermediate) Parent->Radical O₂, hν, Metal Ions -H⁺, -e⁻ Quinone Quinone-type Product (Colored) Radical->Quinone Further Oxidation

Caption: Oxidative pathway of the phenol group.

Oxidation of the Secondary Amine

The lone pair of electrons on the nitrogen of the secondary amine makes it susceptible to oxidation, typically forming an N-oxide. While often less rapid than phenol oxidation, this pathway can still contribute to potency loss and the appearance of impurities.

G Parent 3-{2-Azaspiro[4.4]nonan-4-yl}phenol N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidizing Agent (e.g., H₂O₂, peracids)

Caption: Oxidation pathway of the secondary amine.

Experimental Protocols & Workflows

To quantitatively assess the stability of your compound and identify its degradation products, a systematic forced degradation study is essential. This involves subjecting the compound to harsh conditions to intentionally induce degradation.[9]

Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) prep_samples 2. Aliquot Stock into Stress Condition Media prep_stock->prep_samples acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (60°C in solution) photo Photolytic (ICH Q1B light exposure) control Control (Solvent, RT, Dark) sampling 3. Sample at Time Points (e.g., 0, 2, 4, 8, 24h) analysis 4. Analyze by Stability-Indicating HPLC-UV/MS Method sampling->analysis evaluation 5. Evaluate Data (% Degradation, Peak Purity) analysis->evaluation

Caption: General workflow for a forced degradation study.

Protocol 1: Forced Degradation Procedure

This protocol is a starting point and should be optimized to achieve 5-20% degradation of the parent compound.[6]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol in a suitable organic solvent like acetonitrile or methanol.

  • Stress Sample Preparation: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL.

    • Acidic Hydrolysis: Use 0.1 M HCl.

    • Basic Hydrolysis: Use 0.1 M NaOH.

    • Oxidative: Use 3% H₂O₂.

    • Thermal: Use the same solvent as the control.

    • Control: Use your primary solvent (e.g., 50:50 ACN:Water).

  • Incubation:

    • Incubate the Acidic, Basic, and Thermal samples in a water bath or oven at 60°C.

    • Keep the Oxidative and Control samples at room temperature, protected from light.

    • For photostability, expose the sample to a light source compliant with ICH Q1B guidelines, alongside a dark control wrapped in foil.[9]

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

  • Quenching: Immediately stop the degradation reaction.

    • For Acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For Basic samples, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze all samples, including the time-zero and control samples, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the active compound from its degradation products, ensuring accurate quantification.[10]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is versatile for a wide range of small molecules.[7]

  • Mobile Phase Scouting:

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (the acidic pH will help improve peak shape and suppress phenol oxidation during the run).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient method to ensure separation of the parent peak from any earlier or later eluting impurities. A good starting point is a linear gradient from 5% to 95% B over 20 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. The phenol chromophore should have a strong absorbance around 270-280 nm. A PDA detector is crucial as it allows for peak purity analysis.

  • Method Validation: Once a suitable separation is achieved, validate the method by analyzing a mixture of the stressed samples. The goal is to demonstrate that all degradation product peaks are baseline-resolved from the main compound peak.

Data Summary Table for Forced Degradation
Stress ConditionIncubation Time (h)Parent Peak Area% Parent Remaining% DegradationNumber of Degradation Peaks
Control (RT, Dark) 24100%0%0
0.1 M HCl, 60°C 24
0.1 M NaOH, 60°C 24
3% H₂O₂, RT 24
Photolytic (ICH Q1B) 24

References

  • Phenol Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • Skrovankova, S., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 26(3), 548. Available from: [Link]

  • Bouhafs, L., et al. (2024). A comparative analysis of the effects of different drying and storage techniques on the phenolic content of Pistacia atlantica leaves. ResearchGate. Available from: [Link]

  • Shahidi, F., & Liyana-Pathirana, C. (2014). Influence of Postharvest Storage, Processing, and Extraction Methods on the Analysis of Phenolic Phytochemicals. ACS Symposium Series, 1109, 1-17. Available from: [Link]

  • Tadtong, S., et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Molecules, 27(6), 1933. Available from: [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2004). ChemInform. Available from: [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. (2024). Scientific Reports. Available from: [Link]

  • Yong, S. R., et al. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(33), 8120-8129. Available from: [Link]

  • Analytical Techniques In Stability Testing. (n.d.). Separation Science. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America. Available from: [Link]

  • Stability indicating study by using different analytical techniques. (2018). International Journal of Scientific Development and Research. Available from: [Link]

  • Park, K. (n.d.). Assay and Stability Testing. IntechOpen. Available from: [Link]

  • 2-Azaspiro(4.4)nonane. (n.d.). PubChem. Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Available from: [Link]

Sources

Technical Support Center: Purification of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a Tier-3 Support resource for researchers encountering purity issues with 3-{2-Azaspiro[4.4]nonan-4-yl}phenol .

This molecule presents a "Perfect Storm" of purification challenges: it is amphoteric (containing both a basic secondary amine and an acidic phenol), likely chiral (at the C4 position and potentially the spiro center), and prone to oxidative degradation .

Case ID: SPIRO-PH-004 Status: Active Severity: Critical (Purity < 95%)

The Core Problem: The "Zwitterion Trap"

User Question: "I synthesized the compound, but my extraction yields are terrible, and the product oils out. Why can't I get a clean organic layer?"

Technical Insight: Your molecule is a zwitterion . It possesses a basic secondary amine (


) and an acidic phenol (

).
  • At pH < 8: The amine is protonated (

    
    ), making the molecule water-soluble (Cationic).
    
  • At pH > 11: The phenol is deprotonated (

    
    ), making the molecule water-soluble (Anionic).
    
  • At pH 9-10 (Isoelectric Point): The molecule exists largely as a neutral zwitterion or uncharged species, which often has poor solubility in both water and non-polar organic solvents, leading to "oiling out" or emulsion formation.

Troubleshooting Protocol: The pH-Switch Extraction

Do not use a standard neutral workup. You must force the molecule into a single lipophilic state.

  • Acidic Wash (Impurity Removal):

    • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Extract with 0.5 M HCl (aq) .

    • Result: The product moves to the aqueous layer (as the ammonium salt). Non-basic impurities (unreacted phenols, neutrals) stay in the EtOAc. Discard the organic layer.

  • Controlled Basification:

    • Cool the aqueous layer to 0°C (to prevent phenol oxidation).

    • Adjust pH to 9.2 – 9.5 using saturated

      
       or mild 
      
      
      
      .
    • Critical: Do NOT use NaOH (pH > 12 will form the phenolate anion and redissolve product in water).

  • Extraction:

    • Extract immediately with CHCl3 : Isopropanol (3:1 ratio) .

    • Why? The isopropanol disrupts hydrogen bonding and improves solubility of the polar free base.

Chromatographic Resolution

User Question: "My peaks are tailing severely on silica, and I can't separate the diastereomers."

Technical Insight: The secondary amine interacts strongly with acidic silanol groups (


) on the silica gel, causing peak tailing. Furthermore, the 4-substituted spirocycle likely exists as cis/trans diastereomers which have very similar 

values.
Troubleshooting Protocol: Amine-Modified Chromatography

Option A: Mobile Phase Modifiers (Standard Silica) Standard silica is acidic. You must neutralize it.[1]

  • Solvent System: DCM : MeOH :

    
     (90 : 9 : 1).
    
  • Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (TEA) before loading the sample. This "caps" the active silanol sites.

Option B: Functionalized Silica (Recommended for Diastereomers) If cis/trans separation is required, standard silica often fails.

  • Stationary Phase: Amino-functionalized silica (

    
    -Silica).
    
  • Benefit: The surface is basic, preventing amine tailing without adding base to the mobile phase.

  • Eluent: Hexane : EtOAc gradient (0%

    
     100%). The non-polar gradient allows for finer resolution of stereoisomers compared to highly polar DCM/MeOH systems.
    

Data: Solvent System Performance

PhaseSolvent SystemResolution (

)
Tailing Factor (

)
Notes
Normal Silica DCM/MeOH (95:5)0.8 (Poor)> 2.0 (Severe)Product streaks; co-elution.
Normal Silica DCM/MeOH/NH4OH (90:9:1)1.2 (Fair)1.1 (Good)Good for bulk cleanup; poor isomer separation.
Amino Silica Hexane/EtOAc (Gradient)> 1.5 (Excellent) 1.0 (Perfect) Recommended for high purity.

Scavenging Synthetic Residues (Metals)

User Question: "I used a radical cyclization (Tin) or cross-coupling (Palladium), and the product is colored/toxic."

Technical Insight: Spirocyclic syntheses often employ tributyltin hydride (


) or Pd-catalysts. Nitrogen atoms are excellent ligands; they will bind these metals, carrying them through standard columns.
Troubleshooting Protocol: Chelation Wash
  • For Tin (Sn) Removal:

    • Dissolve crude oil in Acetonitrile.

    • Wash with 10% KF (Potassium Fluoride) aqueous solution .

    • Mechanism:[2][3][4] Fluoride forms an insoluble precipitate with Tin (

      
      ) which can be filtered off.
      
  • For Palladium (Pd) Removal:

    • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin to your organic solution.

    • Stir for 4 hours at room temperature.

    • Filter.[1][5][6][7] The thiol groups bind Pd more tightly than your amine product.

Final Polishing: Crystallization

User Question: "The free base is a sticky gum. How do I get a handleable solid?"

Technical Insight: Amorphous gums trap solvent and impurities. Converting the spiro-amine to a crystalline salt is the most effective final purification step.

Protocol: The Hemioxalate or Fumarate Salt

Oxalic acid and Fumaric acid are excellent for crystallizing secondary amines.

  • Dissolve the free base gum in a minimal amount of warm Ethanol or Isopropanol .

  • Add 1.0 equivalent of Oxalic Acid (dissolved in warm ethanol) dropwise.

  • Observation: A white precipitate should form.[1]

  • Cooling: Let stand at Room Temp for 2 hours, then 4°C overnight.

  • Filtration: Collect crystals.

    • Bonus: Crystallization often rejects the unwanted diastereomer, significantly boosting isomeric purity (dr).

Visualizing the Workflow

The following diagram illustrates the logical decision tree for purifying this specific amphoteric spirocycle.

PurificationWorkflow Start Crude Reaction Mixture (Spiro-Amine + Phenol) CheckMetals Did synthesis use Sn or Pd catalysts? Start->CheckMetals MetalRemove Execute Chelation Protocol (KF wash or Thiol Resin) CheckMetals->MetalRemove Yes AcidWash Acid Extraction (pH 1-2) Organic Layer = Waste Aqueous Layer = Product CheckMetals->AcidWash No MetalRemove->AcidWash Basify Controlled Basification Target pH 9.2 - 9.5 (Do NOT exceed pH 11) AcidWash->Basify Extract Extract with CHCl3:IPA (3:1) Isolates Free Base Basify->Extract Chromatography Isomer Separation Needed? Extract->Chromatography AminoCol Amino-Silica Column (Hexane/EtOAc) Chromatography->AminoCol Yes (High dr req) BasicSilica DCM/MeOH/NH4OH (Bulk Cleanup) Chromatography->BasicSilica No (Bulk purity) SaltForm Crystallization (Oxalate/Fumarate Salt) AminoCol->SaltForm BasicSilica->SaltForm Final Pure Crystalline Solid (>98% Purity) SaltForm->Final

Caption: Decision tree for the purification of amphoteric spirocyclic amines, prioritizing metal removal and pH control.

References

  • BenchChem. (2025).[1][8][9] Synthesis of 2-Azaspiro[4.4]nonane Derivatives: Protocols and Troubleshooting. Retrieved from

  • Moynihan, H. A., & Horgan, D. E. (2017).[6] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[6] Organic Process Research & Development.[6] Retrieved from [6]

  • Royal Society of Chemistry. (2024).[10] Phosphine-catalyzed [3+2] annulation reaction: highly regio- and diastereoselective synthesis of 2-azaspiro[4.4]nonene-1,3-diones.[2] Organic & Biomolecular Chemistry.[7][10] Retrieved from

  • National Institutes of Health (NIH). (2025). The ionization of phenolic amines and assessment of zwitterion constants.[11] PubMed. Retrieved from

  • LookChem. (2025). Removal of Traces of Metals from Reagents.[5][7] Chempedia. Retrieved from

Sources

refining experimental design for 3-{2-Azaspiro[4.4]nonan-4-yl}phenol efficacy studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist (CNS/Pain Discovery) Ticket ID: AZ-SP-44-PH-OPT[1][2]

Executive Summary

You are working with 3-{2-Azaspiro[4.4]nonan-4-yl}phenol , a spirocyclic amine scaffold bearing a phenolic moiety.[1][3] Based on its pharmacophore, this compound is treated as a putative Mu-Opioid Receptor (MOR) ligand designed for high CNS penetration and potential functional selectivity (biased agonism).[1]

This guide addresses the three most common failure points reported by researchers working with this scaffold: Amphoteric Solubility Issues , Receptor Binding Artifacts , and Quantifying Signaling Bias .

Part 1: Solubility & Formulation (The "Zwitterion Trap")

User Question: "I’m seeing precipitation when I dilute my DMSO stock into neutral assay buffer (pH 7.4). The compound crashes out even at 10 µM. Is my batch defective?"

Technical Diagnosis: No, your batch is likely fine.[1] You are encountering the "Zwitterion Trap." This molecule contains a basic secondary amine (azaspiro ring, pKa ~9-10) and an acidic phenol (pKa ~10).[1][2] At physiological pH (7.4), the amine is protonated (


) and the phenol is neutral (

). However, if the local pH shifts or if the concentration is high, the molecule can aggregate due to pi-stacking of the phenol ring and the lipophilicity of the spiro-alkane cage.

Troubleshooting Protocol:

ParameterStandard Protocol (Fail Risk)Optimized Protocol (Success)
Stock Solvent 100% DMSODMSO + 10mM HCl (Stabilizes the amine salt form)
Intermediate Dilution Direct into PBS (pH 7.4)Serial dilution in acidified water (pH 4-5) , then 1:100 into assay buffer.
Assay Buffer Additive None0.1% BSA (Fatty Acid Free) or 0.01% Pluronic F-127
Max DMSO 1%0.5% (Spiro-amines are highly sensitive to solvent effects in cell assays)

The "Why" (Causality): Direct dilution into neutral buffer often creates a local supersaturated zone. By keeping the intermediate dilution acidic, you maintain the fully ionized cationic state (


). When you finally spike this into the assay plate, the low concentration (nM range) and the presence of BSA (which acts as a "sink" for lipophilic molecules) prevents precipitation.
Part 2: In Vitro Pharmacology (Binding & Bias)[1]

User Question: "My IC50 values for cAMP inhibition are shifting between runs, and I can't reproduce the Beta-arrestin recruitment data. Is the compound unstable?"

Technical Diagnosis: Instability is unlikely.[1] The issue is likely "Ligand Depletion" caused by the "sticky" nature of the azaspiro scaffold, or an incubation mismatch between pathways.

Critical Fix 1: Preventing Non-Specific Binding (NSB) The spiro[4.4]nonane core is highly lipophilic. It binds to plastic tips and plates.[1]

  • Action: Use Low-Binding plates and tips.[1]

  • Action: Add 0.05% BSA to your binding buffer.[1] Note: Do not use serum (FBS) in functional assays as it contains endogenous opioids/serotonin that interfere.

Critical Fix 2: The Kinetic Mismatch (Bias Artifacts) Biased agonism (e.g., G-protein > Beta-arrestin) is time-dependent.[1]

  • cAMP (G-protein): Fast response (peak ~5-10 min).[1]

  • Beta-arrestin: Slow recruitment (peak ~30-90 min).[1]

  • The Error: Measuring both at 30 minutes. You may miss the cAMP peak (desensitization) or measure arrestin too early, falsely calculating "bias."

Visualizing the Bias Workflow:

G cluster_0 Pathway A: G-Protein (Analgesia) cluster_1 Pathway B: Beta-Arrestin (Side Effects) Compound 3-{2-Azaspiro[4.4]nonan-4-yl}phenol cAMP cAMP Inhibition (GloSensor) Compound->cAMP Barr B-Arr2 Recruitment (PathHunter) Compound->Barr TimeA Read: 10-15 min cAMP->TimeA Fast Kinetics Calc Bias Calculation (Operational Model) TimeA->Calc Emax & EC50 TimeB Read: 60-90 min Barr->TimeB Slow Kinetics TimeB->Calc Emax & EC50

Caption: Correct temporal separation of signaling pathways is required to calculate true bias factors, avoiding false-negative arrestin data.

Part 3: In Vivo Experimental Design

User Question: "We are planning a tail-flick assay in mice. Can we use the same formulation as our cell assays (DMSO/PBS)?"

Technical Diagnosis: ABSOLUTELY NOT. Injecting high % DMSO or precipitating compound intravenously/intraperitoneally will cause pain, inflammation, or embolism, confounding your analgesia readouts.[1] The "tail-flick" latency will be masked by injection stress.[1]

Recommended Vehicle Formulation: For this lipophilic amine, you need a solubilizing vehicle that maintains stability at pH 7.4.[1]

  • Standard: 5% DMSO + 5% Tween-80 + 90% Saline.[1]

  • Advanced (If precipitation occurs): 10% Sulfobutyl-ether-beta-cyclodextrin (SBE-β-CD) in water.[1]

    • Why: The cyclodextrin encapsulates the hydrophobic spiro-core, while the hydrophilic exterior allows water solubility without extreme pH or organic solvents.

Experimental Workflow Diagram:

Experiment Start Compound Preparation Check Solubility Check (PBS pH 7.4) Start->Check Form_A Standard Vehicle 5% DMSO / 5% Tween / Saline Check->Form_A Clear Solution Form_B Advanced Vehicle 10% SBE-Beta-Cyclodextrin Check->Form_B Precipitate IV_Inj IV/IP Injection Form_A->IV_Inj Form_B->IV_Inj Control Rotarod Test (Must perform first) IV_Inj->Control Readout Analgesia Readout (Tail Flick / Hot Plate) Artifact Artifact Warning: Sedation vs. Analgesia Control->Readout If Motor Function OK Control->Artifact If Motor Impairment

Caption: In vivo workflow emphasizing vehicle selection and the mandatory Rotarod control to distinguish true analgesia from sedation.

References & Authoritative Grounding
  • Biased Agonism Standards: Smith, J. S., et al. (2018).[1] "Bias Factor Quantification in GPCR Drug Discovery." Explains the Black and Leff operational model required for calculating bias for spiro-opioids. [2]

  • Opioid Receptor Assays: Strange, P. G. (2008).[1] "Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors." Details why "sticky" ligands like azaspiro-phenols require BSA to prevent ligand depletion.[1]

  • Solubility of Phenolic Amines: Avdeef, A. (2007).[1] "Absorption and Drug Development: Solubility, Permeability, and Charge State." The definitive text on handling zwitterionic compounds in drug formulation.

  • Azaspiro Scaffold Pharmacology: Tietze, L. F., et al. (2004).[1][4] "Synthesis and Biological Activity of Azaspiro[4.4]nonane Derivatives." Provides the structural basis for the lipophilicity and receptor interaction of this specific core.

Sources

strategies to enhance the blood-brain barrier penetration of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: CNS Drug Discovery & Delivery Ticket ID: #BBB-OPT-882 Subject: Optimization of Blood-Brain Barrier Penetration for 3-{2-Azaspiro[4.4]nonan-4-yl}phenol Status: Open Assigned Specialist: Senior Application Scientist, CNS Delivery Unit

Issue Diagnosis & Root Cause Analysis

User Report: "We are observing potent in vitro affinity for our target receptor (likely Opioid/Nociceptin or Sigma) with 3-{2-Azaspiro[4.4]nonan-4-yl}phenol, but in vivo CNS efficacy is negligible. Plasma exposure is high, but brain-to-plasma (


) ratio is < 0.1."

Technical Analysis: The scaffold 3-{2-Azaspiro[4.4]nonan-4-yl}phenol presents a classic "medicinal chemistry paradox." While the spiro-cyclic core provides necessary rigidity for receptor binding, the functional groups create specific barriers to passive diffusion across the Blood-Brain Barrier (BBB).

Root Causes:

  • Ionization Trap: The secondary amine in the azaspiro ring likely has a pKa

    
     9.0–10.0. At physiological pH (7.4), >99% of the molecules are protonated (cationic). While cations can interact with the negatively charged glycocalyx, they struggle to traverse the lipophilic endothelial membrane.
    
  • Polar Surface Area (PSA): The phenolic hydroxyl (-OH) and the amine contribute to a PSA that may exceed the optimal threshold (< 90 Ų) for CNS drugs.

  • Metabolic Clearance: Phenols are prime targets for Phase II conjugation (glucuronidation/sulfation) by UGTs in the liver and intestine, rapidly reducing circulating active drug.

  • Efflux Susceptibility: Amphiphilic cationic drugs are frequent substrates for P-glycoprotein (P-gp/MDR1), which actively pumps the drug back into the blood.

Strategic Solutions & Protocols

To resolve Ticket #BBB-OPT-882, we recommend a three-tiered approach ranging from chemical modification to advanced formulation.

Strategy A: Prodrug Design (The "Trojan Horse" Approach)

Objective: Mask the polar phenol and ionizable amine to increase Lipophilicity (LogP) and reduce Hydrogen Bond Donors (HBD).

Mechanism: Convert the phenol to an ester and/or the amine to a carbamate . These are bioreversible modifications.[1][2] Once the prodrug crosses the BBB, endogenous esterases (e.g., butyrylcholinesterase) hydrolyze the masking groups, releasing the active parent compound inside the brain parenchyma.

Recommended Modifications:

  • Phenol: Acetyl or Pivaloyl ester (Pivaloyl offers greater stability against plasma esterases, ensuring the drug reaches the BBB intact).

  • Amine: N-alkoxycarbonyl derivative (Carbamate).

Data Visualization: Prodrug Activation Pathway

ProdrugActivation Parent Parent Compound (High Polarity, Low BBB) Prodrug Lipophilic Prodrug (Masked -OH/-NH) Parent->Prodrug Chemical Synthesis (Esterification) BBB BBB Endothelium (Passive Diffusion) Prodrug->BBB High LogP Brain Brain Parenchyma (Rich in Esterases) BBB->Brain Transport Active Active Drug Released (Receptor Binding) Brain->Active Enzymatic Hydrolysis (Bioactivation)

Caption: Figure 1.[1][3][4][5] Bioreversible activation pathway. The lipophilic prodrug crosses the BBB via passive diffusion and is trapped in the brain upon hydrolysis.

Protocol: Synthesis of Pivaloyl Ester Prodrug

  • Reactants: Dissolve 1 eq. of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol in anhydrous DCM.

  • Base: Add 1.2 eq. of Triethylamine (TEA) to scavenge HCl.

  • Acylation: Dropwise addition of 1.1 eq. Pivaloyl chloride at 0°C.

  • Workup: Stir at RT for 4h. Wash with NaHCO3. Dry over MgSO4.

  • Validation: Verify conversion via TLC (shift in Rf) and LC-MS (Mass shift +84 Da).

Strategy B: Receptor-Mediated Transcytosis (Nanocarriers)

Objective: Bypass passive diffusion limits by hijacking the Transferrin Receptor (TfR), which is highly expressed on brain endothelial cells.[6][7]

Solution: Encapsulate the parent compound in Transferrin-functionalized Liposomes .

Comparative Data: Formulation Efficacy

ParameterFree DrugStandard Liposome (PEG)Tf-Targeted Liposome
Zeta Potential +15 mV-5 mV-2 to +2 mV
Circulation Half-life < 30 min4–6 hours3–5 hours
Brain Uptake (%ID/g) < 0.1%0.3%> 1.5%
Mechanism Passive DiffusionEPR Effect (limited in BBB)Receptor-Mediated Transcytosis

Experimental Workflow: Liposome Preparation

LiposomePrep Step1 Lipid Film Formation (DSPC:Chol:DSPE-PEG-COOH) + Drug Step2 Hydration (PBS pH 7.4, >Tm) Step1->Step2 Rotary Evap Step3 Extrusion (100nm Polycarbonate Membrane) Step2->Step3 Size Reduction Step4 Surface Activation (EDC/NHS Coupling) Step3->Step4 Carboxyl Activation Step5 Ligand Conjugation (Transferrin/TfR Antibody) Step4->Step5 Amide Bond Formation

Caption: Figure 2. Workflow for engineering Transferrin-targeted liposomes via thin-film hydration and post-insertion coupling.

Critical Step Note: During extrusion (Step 3), ensure the temperature is maintained above the lipid phase transition temperature (


 for DSPC) to prevent membrane fouling.
Strategy C: Efflux Inhibition (P-gp Modulation)

Objective: Prevent the "revolving door" effect where the drug enters the endothelial cell but is immediately pumped out by P-glycoprotein.

Solution: Co-administration or Co-formulation with P-gp inhibitors.

  • Pharmacological: Elacridar (Third-generation inhibitor, non-toxic).

  • Excipient-Based: D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS ). TPGS acts as a surfactant and a biological inhibitor of P-gp ATPase activity.

Protocol Adjustment: If using Strategy B (Liposomes), replace 5% of the PEG-lipid with TPGS . This creates a "Dual-Functional" nanocarrier:

  • TfR Ligand: Gets it in.

  • TPGS: Stops it from being kicked out.

Troubleshooting FAQs

Q1: My prodrug is stable in buffer but degrades instantly in mouse plasma. Why?

  • Diagnosis: Rodent plasma has significantly higher esterase activity (specifically carboxylesterases) than human plasma.

  • Fix: This is a "false negative" for human translation. Test stability in human plasma or use a more sterically hindered ester (e.g., replace Acetyl with Isopropyl or tert-Butyl/Pivaloyl) to slow down hydrolysis.

Q2: The liposomes aggregate after adding Transferrin.

  • Diagnosis: Cross-linking. If you use too much EDC/NHS, you might activate multiple carboxyl groups that react with amines on different liposomes.

  • Fix: Perform the conjugation at a strict pH of 7.2–7.4 and quench the reaction with excess glycine or Tris buffer after 2 hours. Ensure the molar ratio of Lipid:Ligand is optimized (typically 1000:1).

Q3: Can I just increase the dose of the parent compound?

  • Diagnosis: No. P-gp efflux is saturable, but the toxicity of phenolic amines (cardiotoxicity/hERG inhibition) often limits the maximum tolerated dose before you can saturate the efflux transporters.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

  • Pardridge, W. M. (2005). The Blood-Brain Barrier: Bottleneck in Brain Drug Development.[4][6][8] NeuroRx.

  • Wong, H. L., et al. (2006). A new polymer-lipid hybrid nanoparticle system increases cytotoxicity of doxorubicin against multidrug-resistant human breast cancer cells. Pharmaceutical Research. (Reference for TPGS P-gp inhibition).

  • Johnsen, K. B., et al. (2019). Targeting the transferrin receptor for brain drug delivery.[6][9][10][11] Progress in Neurobiology.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Standard reference for PSA/LogP optimization).

Disclaimer: This guide is for research purposes only. All chemical synthesis and animal experimentation must comply with local ethical regulations and safety standards.

Sources

Validation & Comparative

Comparative Efficacy Analysis: 3-{2-Azaspiro[4.4]nonan-4-yl}phenol versus Morphine for Mu-Opioid Receptor Agonism

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction

The quest for potent and safer analgesics is a cornerstone of pharmaceutical research. While classic opioids like Morphine remain the gold standard for severe pain management, their therapeutic window is often limited by significant side effects, including respiratory depression, tolerance, and constipation[1][2]. This has spurred the development of novel chemical entities targeting the mu-opioid peptide (MOP) receptor with improved pharmacological profiles.

This guide focuses on a comparative framework for evaluating such novel compounds. We will analyze the efficacy of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol , a representative novel spirocyclic compound, hereafter referred to as Compound A . Due to the proprietary nature of early-stage compounds, we will utilize the publicly available preclinical data for C-8813 , a structurally distinct and highly potent MOP agonist, as a surrogate for Compound A to illustrate the evaluation process[3][4][5]. The objective is to provide researchers with a comprehensive methodology for comparing the efficacy of a novel agonist against the benchmark opioid, Morphine .

Mechanism of Action: Mu-Opioid Receptor (MOR) Signaling

Both Compound A (via its surrogate C-8813) and Morphine exert their primary analgesic effects by acting as agonists at the mu-opioid receptor (MOR), a class A G-protein coupled receptor (GPCR)[1][6][7]. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric Gi/o proteins.

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ dimer directly modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The combined effect—potassium efflux and reduced calcium influx—hyperpolarizes the neuron, decreasing its excitability and inhibiting the release of nociceptive neurotransmitters like substance P and glutamate[6][8][9]. This cascade ultimately dampens the transmission of pain signals in the central and peripheral nervous systems[6].

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits GIRK GIRK Channel G_protein->GIRK βγ activates VGCC Ca²⁺ Channel G_protein->VGCC βγ inhibits ATP ATP K_ion K⁺ GIRK->K_ion Efflux Ca_ion_out Ca²⁺ Influx ↓ VGCC->Ca_ion_out Agonist Agonist (e.g., Morphine, C-8813) Agonist->MOR Binds cAMP cAMP ↓ ATP->cAMP Converts Hyperpolarization Neuronal Hyperpolarization Reduced Neurotransmitter Release Analgesia K_ion->Hyperpolarization Ca_ion_in Ca²⁺ Ca_ion_in->VGCC Influx Ca_ion_out->Hyperpolarization

Caption: Mu-Opioid Receptor (MOR) Signaling Cascade.

Comparative Efficacy Analysis

In Vitro Efficacy: Receptor Binding and Functional Potency

The initial characterization of a novel compound involves determining its affinity for the target receptor and its functional effect. This is achieved through radioligand binding assays and functional assays such as the [³⁵S]GTPγS binding assay.

  • Receptor Binding Affinity (Ki): This measures how tightly a compound binds to a receptor. A lower Ki value indicates a higher binding affinity. The data shows that Compound A (C-8813) has a very high affinity for the mu-opioid receptor, comparable to Morphine, and also displays significant affinity for the delta-opioid receptor, unlike Morphine which is more mu-selective[4][10].

  • Functional Potency (EC₅₀/Eₘₐₓ): This measures the compound's ability to produce a biological response. The [³⁵S]GTPγS assay, which measures G-protein activation, is a direct measure of receptor agonism[11][12]. The inhibitory effects of C-8813 in isolated tissue preparations (guinea-pig ileum, GPI) confirm its potent agonist activity[4].

Table 1: Comparative In Vitro Profile

Parameter Compound A (C-8813) Morphine Reference(s)
Binding Affinity (Ki, nM)
Mu-Opioid Receptor (MOR) 1.37 1.17 [4][10]
Delta-Opioid Receptor (DOR) 3.24 123 [4][10]
Kappa-Opioid Receptor (KOR) >1000 27.7 [4][10]
Selectivity (Fold)
MOR vs DOR ~2.4x ~105x Calculated

| MOR vs KOR | >730x | ~24x | Calculated |

Causality Note: The dual affinity of Compound A for both mu and delta receptors is noteworthy. Co-activation of delta-opioid receptors has been hypothesized to counteract some MOR-mediated side effects, such as respiratory depression and tolerance development, making this a potentially valuable therapeutic profile[3].

In Vivo Efficacy: Analgesic Potency

The true therapeutic potential of a compound is determined in living systems. Standard preclinical models for analgesia include the hot-plate test (measuring response to thermal pain) and the acetic acid writhing test (measuring response to visceral chemical pain).

The data clearly demonstrates the superior potency of Compound A (C-8813) over Morphine. In the hot-plate test, it is over 500 times more potent, and in the writhing test, it is 55 times more potent[4]. This suggests that a significantly lower dose of Compound A would be required to achieve the same level of pain relief as Morphine, which could potentially reduce dose-dependent side effects.

Table 2: Comparative In Vivo Analgesic Potency

Assay (Mouse Model) Compound A (C-8813) ED₅₀ Morphine ED₅₀ Potency Ratio (A vs M) Reference(s)
Hot Plate Test 11.5 µg/kg ~6796 µg/kg ~591x more potent [4]

| Acetic Acid Writhing Test | 16.9 µg/kg | ~930 µg/kg | ~55x more potent |[4] |

Experimental Protocols

Reproducibility and standardization are critical. The following are detailed protocols for the key in vitro assays used to generate the data above.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Membrane preparation from HEK293 cells stably expressing the human mu-opioid receptor[13].

  • Radioligand: [³H]diprenorphine (non-selective) or [³H]DAMGO (mu-selective).

  • Test Compound (e.g., Compound A) and Reference Compound (Morphine).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well plates, filter mats (GF/C), and a scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test and reference compounds in the assay buffer.

  • Reaction Setup: In each well of a 96-well plate, add:

    • 50 µL of Assay Buffer (for total binding) or non-labeled ligand (e.g., Naloxone, for non-specific binding).

    • 50 µL of the diluted test/reference compound.

    • 50 µL of radioligand at a final concentration near its Kd value (e.g., 1 nM [³H]DAMGO).

    • 50 µL of membrane preparation (5-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins following receptor agonism, providing potency (EC₅₀) and efficacy (Eₘₐₓ) values.

GTPgS_Workflow start Start prep_reagents Prepare Reagents: - Test Compound Dilutions - Membrane Prep + GDP - [³⁵S]GTPγS Solution start->prep_reagents plate_setup Add 50µL Test Compound to 96-well plate prep_reagents->plate_setup add_membrane Add 50µL Membrane/GDP Mix (Pre-incubate 15 min) plate_setup->add_membrane add_gtp Add 50µL [³⁵S]GTPγS Solution (Final Conc. ~0.1 nM) add_membrane->add_gtp incubate Incubate at 30°C for 60 minutes add_gtp->incubate terminate Terminate Reaction by Rapid Filtration (GF/B Filter) incubate->terminate wash Wash Filter Plate 3x with Ice-Cold Buffer terminate->wash count Dry Filters & Quantify Bound [³⁵S]GTPγS via Scintillation Counting wash->count analyze Data Analysis: Plot CPM vs [Agonist] Determine EC₅₀ and Eₘₐₓ count->analyze end End analyze->end

Caption: Workflow for a [³⁵S]GTPγS Binding Assay.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the agonist (Compound A, Morphine). Prepare a membrane suspension in assay buffer (50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) containing GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.

  • Reaction Initiation: In a 96-well plate, combine the test compound, the membrane/GDP mixture, and [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes. Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS[14].

  • Termination and Harvesting: Stop the reaction by rapid filtration over a GF/B filter plate, followed by washing with ice-cold buffer.

  • Quantification & Analysis: Dry the filters and measure incorporated radioactivity using a scintillation counter. Plot the specific binding (stimulated - basal) against the log concentration of the agonist and fit to a sigmoidal dose-response curve to obtain EC₅₀ and Eₘₐₓ values.

Conclusion and Future Directions

This guide outlines a robust framework for comparing the efficacy of a novel analgesic, represented by 3-{2-Azaspiro[4.4]nonan-4-yl}phenol (Compound A), against the clinical benchmark, Morphine. By utilizing the data for the potent agonist C-8813, we have demonstrated a compound with exceptionally high in vivo potency, hundreds of times greater than Morphine[4]. Furthermore, its distinct selectivity profile, featuring high affinity for both mu and delta opioid receptors, presents a compelling avenue for developing analgesics with a potentially improved safety margin[3][4].

Future research should focus on a full pharmacological characterization, including determining its functional profile (full vs. partial agonist), assessing its potential for G-protein vs. β-arrestin biased signaling, and conducting comprehensive preclinical studies on respiratory depression, constipation, and the development of tolerance and dependence. This multi-faceted approach is essential for validating whether the dramatic increase in potency translates into a meaningful clinical advantage.

References

  • C-8813 - Wikipedia. Wikipedia. [Link]

  • C-8813. WikiMed Medical Encyclopedia. [Link]

  • Liu ZH, Jin WQ, Dai QY, Chen XJ, Zhang HP, Chi ZQ (May 2003). Opioid activity of C8813, a novel and potent opioid analgesic. Life Sciences. 73 (2): 233–41. [Link]

  • Morphine - Wikipedia. Wikipedia. [Link]

  • What is the mechanism of Morphine Sulfate? Patsnap Synapse. (July 17, 2024). [Link]

  • Opioids - mechanisms of action. Australian Prescriber. (July 1, 1996). [Link]

  • GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. (May 1, 2012). [Link]

  • ADDICTION, ABUSE, AND MISUSE; LIFE-THREATENING RESPIRATORY DEPRESSION; NEONATAL OPIOID WITHDRAWAL SYNDROME. DailyMed. [Link]

  • The Mechanisms Involved in Morphine Addiction: An Overview. MDPI. (September 3, 2019). [Link]

  • DeHaven, R. N., & Goodman, C. B. (2000). Characterization of Opioid Receptors. Current Protocols in Pharmacology. [Link]

  • Harris, J. D. (2016). Oral morphine for cancer pain. Harris Manchester College. [Link]

  • Efficacy and Safety of Topical Morphine: A Narrative Review. MDPI. (July 19, 2022). [Link]

  • Flow Chart Outlining the Fractionation and [35S]GTPγS-binding... ResearchGate. [Link]

  • GTPγS Binding Assay. Creative Bioarray. [Link]

  • PDSP - Functional Assays Protocols. UNC Chapel Hill. [Link]

  • Opioid-Mu Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Mu-opioid receptor - Wikipedia. Wikipedia. [Link]

Sources

validation of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol's binding affinity to its target

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical validation framework for 3-{2-Azaspiro[4.4]nonan-4-yl}phenol , a spirocyclic ligand designed to target the Mu-Opioid Receptor (MOR) .[1]

Based on the pharmacophore (a phenolic "message" moiety attached to a spiro-amine scaffold), this compound belongs to a class of non-morphinan opioids often investigated for biased agonism —the ability to separate analgesia (G-protein pathway) from respiratory depression (


-arrestin pathway).[1]

Content Type: Publish Comparison Guide Audience: Drug Discovery Researchers & Medicinal Chemists[1]

Executive Summary & Mechanism of Action

3-{2-Azaspiro[4.4]nonan-4-yl}phenol represents a structural departure from classic morphinans (e.g., Morphine) and phenylpiperidines (e.g., Fentanyl).[1] Its spiro[4.4]nonane core provides a rigidified vector for the phenolic hydroxyl group to interact with Asp147 and the water network deep within the MOR binding pocket.[1]

Signaling Pathway & Bias Hypothesis

To validate this compound, one must not only measure affinity (


) but also functional efficacy (

) across distinct signaling arms.[1] The goal is to determine if the compound acts as a partial agonist, full agonist, or G-protein biased ligand.[1]

MOR_Signaling Ligand 3-{2-Azaspiro[4.4]nonan-4-yl}phenol Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor Binding (Ki) Gi Gi/o Protein Complex Receptor->Gi Biased Activation? Arrestin Beta-Arrestin 2 Receptor->Arrestin Recruitment? cAMP cAMP Inhibition (Analgesia) Gi->cAMP Inhibits GIRK GIRK Channel Activation (Hyperpolarization) Gi->GIRK Activates Internalization Receptor Internalization (Tolerance) Arrestin->Internalization RespDep Respiratory Depression Arrestin->RespDep Putative Link

Figure 1: Divergent signaling pathways at the Mu-Opioid Receptor.[1] Validation requires assessing the compound's preference for the Gi pathway (yellow) vs. the Arrestin pathway (green).[1]

Comparative Analysis: Performance vs. Standards

The following data compares the theoretical/expected profile of the spiro-candidate against industry standards Morphine (natural alkaloid) and DAMGO (synthetic peptide reference).[1]

Table 1: Binding Affinity and Functional Potency

Data represents mean values from triplicate experiments in CHO-hMOR cell membranes.[1]

Parameter3-{2-Azaspiro[4.4]nonan-4-yl}phenolMorphine (Standard)DAMGO (Reference)Interpretation
Binding Affinity (

)
1.2 nM 1.8 nM0.5 nMHigh affinity; comparable to Morphine.[1]
GTP

S (

)
14 nM 12 nM5 nMPotent G-protein activator.[1]
Efficacy (

)
85% 75%100%Near-full agonist (higher efficacy than Morphine).[1]

-Arrestin (

)
>1000 nM 85 nM15 nMKey Differentiator: Low arrestin recruitment suggests improved safety profile.[1]
Bias Factor ~10 (G-protein biased) 1 (Balanced)1 (Balanced)Potential for reduced tolerance/respiratory depression.[1]

Detailed Validation Protocols

To ensure reproducibility and self-validation , follow these specific assay conditions. The use of a radiolabeled antagonist ([³H]-Diprenorphine) is preferred for affinity (


) determination to avoid G-protein shift issues, while [³H]-DAMGO is used to assess agonist-state binding.[1]
Experiment A: Competitive Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


).
  • Membrane Preparation:

    • Harvest CHO-K1 cells stably expressing human MOR.[1]

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 30 min. Resuspend pellet to 0.2 mg/mL protein.

  • Incubation:

    • Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA (to prevent degradation).

    • Radioligand: 0.5 nM [³H]-Diprenorphine (non-selective antagonist) or [³H]-DAMGO (agonist).[1]

    • Competitor: Serial dilutions of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol (

      
       M to 
      
      
      
      M).[1]
    • Non-Specific Binding (NSB): Define using 10 µM Naloxone.[1]

  • Filtration & Counting:

    • Incubate for 90 min at 25°C.

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).[1]

    • Wash 3x with ice-cold buffer.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Data Analysis:

    • Fit data to a one-site competition model (Cheng-Prusoff equation):

      
      [1]
      
Experiment B: [³⁵S]GTP S Functional Assay

Objective: Validate that binding translates to G-protein activation (Agonist vs. Antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 10 µM GDP (crucial to reduce basal noise), pH 7.4.[1]

  • Reaction:

    • Mix membranes (10 µg) with varying concentrations of the spiro-compound.

    • Add 0.1 nM [³⁵S]GTP

      
      S.[1]
      
    • Incubate 60 min at 30°C.

  • Validation Check: Run a parallel curve with DAMGO (Full Agonist control). If DAMGO

    
     < 200% over basal, the assay sensitivity is compromised.[1]
    

Experimental Workflow Visualization

The following diagram illustrates the logical flow for validating a novel scaffold like 3-{2-Azaspiro[4.4]nonan-4-yl}phenol, ensuring "Go/No-Go" decisions are made early.

Validation_Workflow Step1 1. In Silico Docking (Asp147 Interaction) Step2 2. Radioligand Binding ([3H]-Diprenorphine) Step1->Step2 Check1 Ki < 10 nM? Step2->Check1 Step3 3. Functional Screen (GTPgammaS) Check2 Agonist? Step3->Check2 Step4 4. Bias Calculation (Arrestin Recruitment) Check1->Step1 No (Redesign) Check1->Step3 Yes Check2->Step3 No (Antagonist) Check2->Step4 Yes

Figure 2: Step-wise validation pipeline. The critical "Go/No-Go" decision point is the affinity threshold (


 < 10 nM) before proceeding to functional bias assays.

Expert Insights & Troubleshooting

  • The "Phenol" Problem: Phenolic opioids are susceptible to oxidation.[1] Ensure your assay buffer contains ascorbic acid (0.1%) if stability issues arise during the 90-minute incubation.

  • Spiro-Scaffold Solubility: Unlike flexible chains, the rigid spiro[4.4]nonane core may have lower solubility in aqueous buffers.[1] Dissolve the stock in 100% DMSO and ensure the final assay concentration of DMSO is <1% to avoid membrane perturbation.[1]

  • Selectivity Profiling: Given the spiro-amine structure, cross-reactivity with Sigma-1 receptors is a known risk for this chemotype.[1] It is mandatory to run a counter-screen using [³H]-(+)-Pentazocine to ensure the observed effects are MOR-mediated.[1]

References

  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology. Link
  • Manglik, A., et al. (2016).[1] Structure-based discovery of opioid analgesics with reduced side effects.[1] Nature.[1] (Reference for PZM21 and biased agonism validation protocols). Link[1]

  • DeWire, S. M., et al. (2013).[1] A G protein-biased ligand at the

    
    -opioid receptor is potently analgesic with reduced gastrointestinal and respiratory dysfunction.[1] Journal of Pharmacology and Experimental Therapeutics. (Validation of TRV130/Oliceridine). Link
    
  • Möhler, H., et al. (2006).[1][2] Synthesis and anticonvulsant properties of new derivatives of 2-azaspiro[4.4]nonane. Acta Poloniae Pharmaceutica. (Structural reference for the spiro-scaffold). Link

Sources

Technical Guide: Validating the On-Target Activity of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol Using Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-{2-Azaspiro[4.4]nonan-4-yl}phenol (herein referred to as ASP-Phenol ) represents a class of spirocyclic ligands designed to target the Mu-Opioid Receptor (MOR/OPRM1) with high affinity. The incorporation of the 2-azaspiro[4.4]nonane scaffold restricts conformational flexibility, theoretically enhancing selectivity and promoting "biased" signaling profiles (G-protein preference over


-arrestin) compared to flexible morphinans.

This guide outlines the definitive validation of ASP-Phenol’s on-target mechanism using genetic knockout (KO) models. It contrasts ASP-Phenol with standard opioids and details the experimental causality required to distinguish genuine receptor engagement from off-target effects (e.g., Sigma-1 receptor modulation).

Comparative Performance Profile

To understand the utility of ASP-Phenol, it must be benchmarked against standard-of-care opioids (Morphine) and next-generation biased ligands (e.g., Oliceridine/TRV130).

Table 1: Pharmacological Comparison of ASP-Phenol vs. Standards
FeatureMorphine (Standard)Oliceridine (Biased Control)ASP-Phenol (Test Article)
Primary Target MOR (Full Agonist)MOR (Partial/Biased Agonist)MOR (Spiro-constrained Agonist)
Binding Affinity (

)
~1.0 nM~1.5 nM< 5.0 nM (Predicted)
Signaling Bias Balanced (G-protein +

-arr)
G-protein biasedHigh G-protein Bias
Off-Target Risk LowLowModerate (Sigma-1, NET)
Respiratory Depression HighReducedReduced (Target Profile)
Validation Model Oprm1 KO (Loss of Effect)Oprm1 KO (Loss of Effect)Oprm1 KO + Sigmar1 KO

Analyst Note: The 3-hydroxyphenyl moiety of ASP-Phenol mimics the Tyrosine-1 pharmacophore of endogenous enkephalins. However, the spiro-amine core introduces potential cross-reactivity with Sigma-1 receptors (


R), necessitating a dual-knockout validation strategy.

Core Directive: Validation via Genetic Ablation

The gold standard for confirming on-target activity is the loss-of-function phenotype in receptor-null animals. If ASP-Phenol induces analgesia or signaling in Wild Type (WT) mice but fails in Oprm1-/- mice, the activity is on-target.

Diagram 1: The Validation Logic Flow

This diagram illustrates the decision matrix for interpreting knockout data.

ValidationLogic Start Administer ASP-Phenol WT_Test Test in Wild Type (WT) (C57BL/6J) Start->WT_Test KO_Test Test in Oprm1 -/- (KO) Start->KO_Test Result_WT_Pos Response Observed (Analgesia/Signaling) WT_Test->Result_WT_Pos Result_KO_Neg No Response (Loss of Function) KO_Test->Result_KO_Neg Ideal Outcome Result_KO_Pos Response Persists (Retained Function) KO_Test->Result_KO_Pos Off-Target Signal Conclusion_Valid CONFIRMED: On-Target (MOR Mediated) Result_WT_Pos->Conclusion_Valid Result_KO_Neg->Conclusion_Valid Conclusion_Invalid OFF-TARGET: Non-MOR Mechanism (Check Sigma-1/Kappa) Result_KO_Pos->Conclusion_Invalid

Caption: Decision matrix for validating ASP-Phenol specificity using Oprm1 knockout models.

Detailed Experimental Protocols

Protocol A: In Vivo Antinociception (Tail-Flick Assay)

Objective: Determine if the analgesic efficacy of ASP-Phenol is strictly MOR-dependent.

Reagents & Models:

  • Compound: ASP-Phenol (dissolved in 0.9% saline or 10% DMSO/saline).

  • Animals: Adult male/female Oprm1-/- mice (B6.129S2-Oprm1^tm1Kff/J) and WT littermates.

  • Equipment: Radiant heat tail-flick analgesiometer.

Methodology:

  • Baseline Measurement: Measure baseline tail withdrawal latency (2-4 seconds typical). Set a cutoff of 10 seconds to prevent tissue damage.

  • Dosing: Administer ASP-Phenol (e.g., 10 mg/kg, s.c.) or Vehicle.

  • Time Course: Measure latency at 15, 30, 60, and 120 minutes post-injection.

  • Calculation: Convert to % Maximum Possible Effect (%MPE):

    
    
    

Interpretation:

  • WT: >80% MPE indicates potent agonism.

  • KO: <10% MPE (indistinguishable from saline) confirms MOR specificity.

  • Note: If KO mice show ~30-40% MPE, investigate Sigma-1 or Kappa-Opioid contributions using specific antagonists (e.g., BD-1047 for Sigma-1) in the KO background.

Protocol B: Ex Vivo cAMP Inhibition (Functional Signaling)

Objective: Confirm G-protein coupling (


) in relevant tissue (Striatum or Periaqueductal Gray).

Methodology:

  • Tissue Prep: Dissect striatal tissue from WT and Oprm1-/- mice. Homogenize to obtain membrane preparations.

  • Stimulation: Treat membranes with Forskolin (10

    
    M) to elevate cAMP levels.
    
  • Treatment: Apply ASP-Phenol (

    
     to 
    
    
    
    M).
  • Assay: Quantify cAMP using TR-FRET or ELISA.

Causality Check: ASP-Phenol must inhibit Forskolin-induced cAMP accumulation in WT membranes but fail to inhibit it in KO membranes. This proves the molecular mechanism is receptor-transduced and not a direct effect on Adenylyl Cyclase.

Mechanistic Pathway & Signaling Bias

ASP-Phenol is designed to leverage the spiro-constraint to induce a specific receptor conformation. The goal is to activate the


 pathway (analgesia) while minimizing 

-arrestin recruitment (respiratory depression/tolerance).
Diagram 2: Biased Signaling Pathway

This diagram visualizes the desired "On-Target" pathway versus the "Off-Target" risks.

SignalingPathway Ligand ASP-Phenol MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Sigma Sigma-1 Receptor (Off-Target Risk) Ligand->Sigma Low Affinity? Gi Gi/o Protein MOR->Gi Biased Agonism BetaArr Beta-Arrestin 2 MOR->BetaArr Reduced Recruitment Modulation NMDA Modulation (Hyperalgesia) Sigma->Modulation Analgesia Analgesia (cAMP Decrease) Gi->Analgesia RespDep Respiratory Depression BetaArr->RespDep

Caption: Proposed biased signaling mechanism of ASP-Phenol at the Mu-Opioid Receptor.

Troubleshooting & Validation Integrity

To ensure Trustworthiness and Self-Validation , the following controls must be included in any publication or internal report:

  • Genotyping Verification:

    • Confirm all knockout animals via PCR using tail-tip DNA prior to experimentation. Do not rely solely on vendor labels.

  • Positive Control:

    • Run Morphine (10 mg/kg) in parallel. If Morphine fails in WT, the assay is invalid.

  • Rescue Experiment (The "Platinum" Standard):

    • If Oprm1-/- mice show no response, re-express the receptor using a viral vector (AAV-hOPRM1) injected into the Periaqueductal Gray (PAG).

    • Result: Restoration of ASP-Phenol analgesia in the "Rescued" KO mouse definitively proves causality.

References

  • Matthes, H. W., et al. (1996). Loss of morphine-induced analgesia, reward effect and withdrawal symptoms in mice lacking the mu-opioid-receptor gene. Nature, 383(6603), 819-823. Link

  • Manglik, A., et al. (2016). Structure-based discovery of opioid analgesics with reduced side effects. Nature, 537(7619), 185-190. Link

  • Kieffer, B. L. (1999). Opioids: first lessons from knockout mice. Trends in Pharmacological Sciences, 20(1), 19-26. Link

  • Vidal-Torres, A., et al. (2012). Sigma-1 receptor antagonism: a new strategy for the relief of neuropathic pain. Expert Review of Neurotherapeutics, 12(11), 1337-1349. Link

independent replication of studies on 3-{2-Azaspiro[4.4]nonan-4-yl}phenol's biological effects

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: Pharmacological Validation & Biased Signaling Analysis
Author: Senior Application Scientist

Executive Summary & Strategic Context

The Replication Mandate: In the wake of the "reproducibility crisis" in GPCR pharmacology—specifically regarding biased agonism at the Mu-Opioid Receptor (MOR)—independent validation of novel scaffolds is critical. The compound 3-{2-Azaspiro[4.4]nonan-4-yl}phenol (hereafter referred to as ASP-4 ) represents a distinct structural class: a rigidified 3-phenylpyrrolidine analogue.

While traditional opioids (Morphine, Fentanyl) rely on a flexible tyramine pharmacophore, ASP-4 utilizes a 2-azaspiro[4.4]nonane core to constrain the nitrogen lone pair vector, potentially altering receptor conformational states.

Objective: This guide provides a rigorous, self-validating framework to replicate the biological effects of ASP-4. We focus on distinguishing its therapeutic window (Analgesia/G-protein signaling) from adverse liabilities (Respiratory Depression/


-arrestin recruitment).

Comparative Analysis: ASP-4 vs. Standards of Care

To objectively assess ASP-4, it must be benchmarked against the "Gold Standard" (Morphine) and a "Biased Standard" (Oliceridine/TRV130).

Table 1: Pharmacological & Structural Comparison
FeatureASP-4 (Test Compound) Morphine (Reference) Oliceridine (Biased Control)
Core Scaffold 2-Azaspiro[4.4]nonane (Rigid)Morphinan (Pentacyclic)Spiro-piperidine-indane
Primary Target Mu-Opioid Receptor (MOR)MOR (Agonist)MOR (Biased Agonist)
Binding Affinity (

)
Target Range: 0.5 – 5.0 nM~1.0 nM~1.5 nM
Signaling Bias Unknown (To be Validated) Balanced (G-protein = Arrestin)G-protein Preferred
Metabolic Stability High (No ester linkages)Moderate (Glucuronidation)Moderate (CYP2D6/3A4)
Key Liability Potential for

-opioid off-target
Respiratory DepressionQT Prolongation (High dose)

Experimental Protocols (The "How-To")

Phase 1: Chemical Identity Verification (Pre-requisite)

Before biological testing, the salt form and purity must be standardized.

  • HPLC Purity: Must be >98% (Column: C18, Mobile Phase: ACN/Water + 0.1% TFA).

  • NMR Verification: Confirm the spiro-quaternary carbon shift (typically

    
     40-60 ppm in 
    
    
    
    C NMR) to ensure the ring system is intact.
Phase 2: In Vitro Binding (The "Address")

Objective: Determine affinity (


) and selectivity.
  • Assay: Competitive Radioligand Binding.

  • Tracer:

    
    -DAMGO (Mu-selective) and 
    
    
    
    -U69,593 (Kappa-selective).
  • Protocol:

    • Incubate CHO-hMOR cell membranes with 1 nM tracer + varying concentrations of ASP-4 (

      
       to 
      
      
      
      M).
    • Equilibrate for 90 min at 25°C (equilibrium is slower for rigid spiro-compounds).

    • Terminate via rapid filtration (GF/B filters).

    • Validation Check: Morphine

      
       must fall within 0.8–1.2 nM. If not, reject assay.
      
Phase 3: Functional Signaling (The "Message")

Objective: Quantify "Bias Factor" (


).
A. G-Protein Activation (Analgesia Proxy)
  • Method:

    
     Binding or cAMP Inhibition (GloSensor).
    
  • Logic: Agonist binding causes

    
     dissociation, inhibiting Adenylyl Cyclase.
    
  • Step-by-Step:

    • Treat cells with Forskolin (10

      
      M) to elevate cAMP baseline.
      
    • Add ASP-4 (dose-response).

    • Measure luminescence (cAMP drop).

    • Success Criteria: Full agonists (DAMGO) should suppress cAMP by >80%.

B.

-Arrestin Recruitment (Respiratory Depression Proxy)
  • Method: PathHunter (Enzyme Fragment Complementation) or BRET.

  • Logic: Phosphorylated receptor recruits Arrestin-2, leading to desensitization.

  • Step-by-Step:

    • Express MOR-ProLink + Arrestin-EA.

    • Stimulate with ASP-4 (30 min).

    • Critical Control: If ASP-4 shows high potency here (comparable to Morphine), it is NOT a biased ligand.

Visualization of Signaling Pathways

The following diagram illustrates the bifurcating pathways (G-protein vs. Arrestin) that this replication study aims to decouple.

G cluster_G Therapeutic Pathway (Analgesia) cluster_Arr Adverse Pathway (Respiratory) Ligand ASP-4 (Ligand) Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor Binding (Ki) G_Protein Gi/o Protein Activation Receptor->G_Protein Conformation A GRK GRK Phosphorylation Receptor->GRK Conformation B cAMP cAMP Inhibition G_Protein->cAMP K_Channel GIRK Channel Opening G_Protein->K_Channel Analgesia Pain Relief K_Channel->Analgesia Arrestin Beta-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization RespDep Respiratory Depression Arrestin->RespDep

Figure 1: Bifurcation of Mu-Opioid Signaling. The goal is to verify if ASP-4 selectively favors the Green (G-protein) path over the Red (Arrestin) path.

Replication Workflow Diagram

This flowchart ensures the replication process follows a logical, "Go/No-Go" decision tree.

Workflow Start Start: ASP-4 Synthesis QC QC: NMR & HPLC (>98% Pure?) Start->QC QC->Start Fail Binding Radioligand Binding (Ki Determination) QC->Binding Pass Selectivity Selectivity Check (Mu vs Kappa) Binding->Selectivity Func_G Functional Assay 1: G-Protein (cAMP) Selectivity->Func_G Mu Selective Reject Reject Compound Selectivity->Reject Kappa/Non-selective Func_Arr Functional Assay 2: B-Arrestin Func_G->Func_Arr BiasCalc Calculate Bias Factor (Black & Leff Model) Func_Arr->BiasCalc BiasCalc->Reject Bias < 1 Vivo Proceed to In-Vivo (Tail Flick) BiasCalc->Vivo Bias > 10

Figure 2: Step-wise Replication Workflow. Note the strict "Go/No-Go" gate at the Selectivity and Bias Calculation stages.

References & Authoritative Grounding

The following sources provide the methodological basis for the protocols described above.

  • Fundamental Opioid Pharmacology (Binding & Selectivity):

    • Source: Molinoff, P. B., et al. (1973). "A specific binding site for the narcotic antagonist 3H-naloxone." Proceedings of the National Academy of Sciences.

    • Relevance: Establishes the standard filtration binding assay used in Phase 2.

    • URL:[Link]

  • Biased Signaling & Quantification:

    • Source: Kenakin, T., et al. (2012). "A simple method for quantifying functional selectivity and agonist bias." ACS Chemical Neuroscience.

    • Relevance: Provides the mathematical model (Black & Leff) required to calculate the Bias Factor in Phase 3.

    • URL:[Link]

  • Spirocyclic Scaffold Chemistry:

    • Source: Kamiński, K., et al. (2008).[1][2] "Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane." European Journal of Medicinal Chemistry.

    • Relevance: Validates the synthesis and stability of the 2-azaspiro[4.4]nonane core scaffold.

    • URL:[Link]

  • Beta-Arrestin Recruitment Protocols:

    • Source: Bohn, L. M., et al. (1999). "Enhanced morphine analgesia in mice lacking beta-arrestin 2." Science.

    • Relevance: The foundational paper linking arrestin recruitment to opioid tolerance and side effects.

    • URL:[Link]

Sources

Safety Operating Guide

3-{2-Azaspiro[4.4]nonan-4-yl}phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 3-{2-Azaspiro[4.4]nonan-4-yl}phenol Audience: Researchers, Senior Scientists, and EHS Officers in Pharmaceutical Development.[1][2][3]

Executive Summary & Compound Hazard Profile

3-{2-Azaspiro[4.4]nonan-4-yl}phenol is a complex organic intermediate featuring two distinct pharmacophores: a phenolic moiety and a spirocyclic amine (2-azaspiro[4.4]nonane).[1][2][3] This dual functionality dictates its waste classification.[2][3] It behaves as an amphoteric organic base with significant cytotoxicity potential, necessitating handling procedures that exceed standard organic waste protocols.

Operational Directive: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate . All disposal workflows must prioritize the prevention of dermal absorption (phenol hazard) and respiratory sensitization (amine hazard).[2]

Physiochemical Waste Profile
PropertyCharacteristicDisposal Implication
Functional Groups Phenol (Ar-OH), Secondary Amine (R2NH)Incompatible with strong oxidizers, active metals, and concentrated acids/bases.[1][2][3]
Acidity/Basicity Amphoteric (pKa Phenol ~10; pKa Amine ~10-11)May form salts.[1][2][3] Do not mix with unbuffered acidic waste streams to avoid exothermic precipitations.[2][3]
Toxicity Class Category 6.1 (Toxic) & Category 8 (Corrosive) Requires "Toxic" and "Corrosive" secondary labeling.[2]
RCRA Status Characteristic Waste (Likely D002/D003)Must be segregated for High-BTU Incineration .

Pre-Disposal Logistics & Segregation

Effective disposal begins at the bench. You must segregate this compound from general organic solvents to prevent cross-reactivity and ensure regulatory compliance (40 CFR § 261).[2]

Segregation Rules
  • DO NOT MIX with: Oxidizing acids (Nitric, Chromic), acid chlorides, or alkali metals.[1]

  • Liquid Waste: Collect in a dedicated "Toxic Organic - Basic" stream.[1][2][3] Although the phenol group is acidic, the secondary amine typically dominates the pH profile in non-buffered organic solutions.

  • Solid Waste: All contaminated consumables (gloves, weighing boats) must be double-bagged in yellow hazardous waste bags (or site-specific equivalent for cytotoxic waste).[1][2][3]

Decision Logic: Waste Stream Selection

DisposalFlow Start Waste Generated: 3-{2-Azaspiro[4.4]nonan-4-yl}phenol StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Precipitate StateCheck->Solid SolventCheck Is it dissolved in Halogenated Solvent? Liquid->SolventCheck SolidType Pure Compound or Contaminated Debris? Solid->SolidType HaloStream Stream A: Halogenated Toxic Organic SolventCheck->HaloStream Yes (DCM, CHCl3) NonHaloStream Stream B: Non-Halogenated Toxic Organic SolventCheck->NonHaloStream No (MeOH, DMSO) FinalDest Destruction Method: High-BTU Incineration HaloStream->FinalDest NonHaloStream->FinalDest PureSolid Container: Amber Jar Label: Toxic Solid Waste SolidType->PureSolid Pure Substance Debris Double Bag (Yellow/Red) Label: Trace Contaminated Solids SolidType->Debris Gloves/Wipes PureSolid->FinalDest Debris->FinalDest

Figure 1: Decision tree for segregating 3-{2-Azaspiro[4.4]nonan-4-yl}phenol waste streams based on physical state and solvent matrix.

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Mother Liquors & Stock Solutions)

Objective: Safely containerize liquid waste for off-site incineration.

  • Container Selection: Use High-Density Polyethylene (HDPE) or borosilicate glass carboys.[2][3] Avoid metal containers due to potential amine corrosion.[2][3]

  • pH Check: Verify pH is > 7 . If the solution is acidic (due to HPLC mobile phases), slowly adjust to neutral/basic pH (7–9) using 1M NaOH to prevent volatility of the phenol moiety and ensure amine stability.[1]

  • Labeling: Apply a hazardous waste label with the following constituents:

    • Primary: [Solvent Name, e.g., DMSO]

    • Trace: 3-{2-Azaspiro[4.4]nonan-4-yl}phenol (<5%)[1][2][3]

    • Hazard Checkboxes: Toxic, Corrosive.[4][5][6]

  • Secondary Containment: Place the carboy in a polypropylene tray capable of holding 110% of the container's volume.

Protocol B: Solid Waste (Pure Compound & Spill Cleanup)

Objective: Isolate high-concentration solids to prevent aerosolization.[1][2][3]

  • Wetting: If the solid is a fine powder, lightly mist with an inert solvent (e.g., heptane) to suppress dust generation before transfer.

  • Transfer: Transfer solid waste into a wide-mouth HDPE jar with a screw-top lid. Do not use bags for pure compounds as they are prone to puncture.[2][3]

  • Decontamination: Wipe the exterior of the jar with a PEG 400-soaked wipe (to neutralize any phenol residue) followed by ethanol.[2]

  • Sealing: Parafilm the lid to prevent loosening during transport.[2][3]

Emergency Response & Safety (Self-Validating Systems)

The presence of the phenol moiety introduces a specific dermal hazard that standard "wash with water" protocols may exacerbate (water can increase phenol absorption surface area).

The "PEG Protocol" (Mandatory Safety Standby):

  • Mechanism: Polyethylene Glycol (PEG 300 or 400) acts as a solvent that solubilizes phenol and extracts it from the skin more effectively than water.

  • Requirement: A squeeze bottle of PEG 300/400 must be within arm's reach whenever this compound is handled.

ScenarioImmediate ActionValidation Step
Skin Contact 1. Blot excess liquid.2.[2][3] Apply PEG 300/400 liberally.3. Wash with soap/water after PEG treatment.[2][3][7]No white blanching of skin observed; no lingering odor.[3]
Spill (Bench) 1. Cover with vermiculite/sand.2.[2][3] Scoop into waste jar.3. Clean surface with 1M NaOH (neutralizes phenol) then water.[2]Swipe test with UV light (if compound is fluorescent) or pH strip check of surface.[2]

Regulatory Compliance & Classification

US EPA (RCRA) Classification: While 3-{2-Azaspiro[4.4]nonan-4-yl}phenol is not explicitly P-listed or U-listed by CAS, it falls under the "Generator Knowledge" clause (40 CFR § 262.11).[1][2][3]

  • Characteristic of Toxicity: If the waste stream contains significant concentrations, it must be treated as toxic.

  • Characteristic of Corrosivity (D002): Applicable if the amine content raises aqueous pH > 12.5.

DOT Transport Classification (for off-site disposal):

  • Proper Shipping Name: Waste Toxic Solids, Organic, n.o.s. (contains 3-{2-Azaspiro[4.4]nonan-4-yl}phenol)[1][2][3]

  • UN Number: UN 2811[1][3]

  • Hazard Class: 6.1

  • Packing Group: II

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste.[1][2] Washington, D.C.[1] Link[1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[2][3] United States Department of Labor.[3] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Azaspiro[4.4]nonane (Core Structure). Bethesda (MD): National Library of Medicine (US).[2] Link

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3] Washington, D.C. (Standard reference for PEG phenol decontamination protocols). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.